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Drimendiol

Cat. No.: B1249602
M. Wt: 238.37 g/mol
InChI Key: KUTDAKOPPDXZDV-KCQAQPDRSA-N
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Description

Drimendiol is a member of the class of octahydronaphthalenes that is drimenol in which a hydrogen of the allylic methyl group has been replaced by a hydroxy group. It has a role as a quorum sensing inhibitor and a plant metabolite. It is a member of octahydronaphthalenes, a sesquiterpenoid, a homoallylic alcohol and an allylic alcohol. It is functionally related to a drimenol. It derives from a hydride of a drimane.
This compound has been reported in Lyophyllum decastes and Drimys winteri with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B1249602 Drimendiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTDAKOPPDXZDV-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C(C2CO)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Drimendiol: A Technical Guide to its Chemical Structure, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drimendiol is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its notable biological activities. As a member of the drimane class of sesquiterpenoids, it is structurally related to other bioactive compounds such as drimenol and polygodial. This technical guide provides an in-depth overview of the chemical structure of this compound, a summary of its quantitative biological data, detailed experimental protocols for assessing its activity, and a visualization of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid diol. Its chemical identity is defined by the following properties:

PropertyValueReference
Molecular Formula C₁₅H₂₆O₂[1]
IUPAC Name [(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol[1]
CAS Number 34437-62-2
Molecular Weight 238.37 g/mol [1]
Synonyms Drim-7-ene-11,12-diol, (-)-Drim-7-ene-11,12-diol[1]

The structure of this compound is characterized by a decahydronaphthalene core with two hydroxyl groups, contributing to its polarity and potential for hydrogen bonding, which is significant for its biological interactions.

2D Chemical Structure of this compound: this compound 2D Structure Source: PubChem CID 11064467[1]

Quantitative Biological Activity

This compound has demonstrated significant inhibitory effects in several biological assays. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Biofilm Inhibitory Activity of this compound
Target OrganismAssay TypeEndpointValue (µg/mL)Reference
Candida albicansBiofilm InhibitionBIC₅₀25.5
Staphylococcus aureusBiofilm InhibitionBIC₅₀65.1
Staphylococcus epidermidisBiofilm InhibitionBIC₅₀67.1

BIC₅₀: 50% Biofilm Inhibitory Concentration

Table 2: Antifouling Activity of this compound
Target OrganismAssay TypeEndpointValue (µg/mL)Reference
Ciona savignyiLarval Settlement InhibitionEC₅₀1.0
Balanus improvisusLarval Settlement InhibitionEC₅₀0.5

EC₅₀: 50% Effective Concentration

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on established methods in the field and are intended to be a guide for reproducing and building upon the cited research.

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation and its inhibition.[2][3][4]

Objective: To determine the concentration of this compound that inhibits biofilm formation by 50% (BIC₅₀).

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal culture (e.g., S. aureus, C. albicans)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Grow the microbial culture overnight. Dilute the culture in fresh medium to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Plate Setup: Add 100 µL of the diluted microbial culture to each well of a 96-well plate.

  • Treatment: Add 100 µL of this compound at various concentrations (serial dilutions) to the wells. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the vehicle control. The BIC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration.

Quorum Sensing Inhibition Assay (Chromobacterium violaceum Disk Diffusion Assay)

This protocol utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing, as a reporter for quorum sensing inhibition.[5][6][7]

Objective: To qualitatively or quantitatively assess the ability of this compound to inhibit quorum sensing.

Materials:

  • Chromobacterium violaceum culture

  • Luria-Bertani (LB) agar plates

  • Sterile filter paper disks

  • This compound stock solution

  • Positive control (e.g., a known quorum sensing inhibitor)

  • Negative control (solvent)

Procedure:

  • Lawn Preparation: Prepare a lawn of C. violaceum on LB agar plates by evenly spreading a diluted overnight culture.

  • Disk Application: Aseptically place sterile filter paper disks onto the surface of the agar.

  • Treatment: Apply a known amount of this compound solution to a disk. Apply the positive and negative controls to separate disks.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: Observe the plates for a zone of colorless, non-pigmented bacterial growth around the disks. The absence of the purple violacein pigment indicates the inhibition of quorum sensing.

  • Quantification (Optional): The diameter of the zone of inhibition can be measured to provide a quantitative comparison of activity. For a more quantitative approach, a liquid culture-based assay measuring violacein production can be performed, where violacein is extracted and quantified spectrophotometrically.[5]

Antifouling Larval Settlement Assay

This protocol is a common method to assess the ability of a compound to inhibit the settlement of marine invertebrate larvae.[8][9]

Objective: To determine the concentration of this compound that inhibits the settlement of 50% of the larvae (EC₅₀).

Materials:

  • Marine invertebrate larvae (e.g., barnacle cyprids, ascidian larvae)

  • 24-well plates

  • Filtered seawater

  • This compound stock solution

  • Stereomicroscope

Procedure:

  • Plate Preparation: Add filtered seawater to the wells of a 24-well plate.

  • Treatment: Add this compound at various concentrations to the wells. Include a solvent control.

  • Larval Addition: Carefully add a known number of competent larvae (e.g., 10-20) to each well.

  • Incubation: Incubate the plates under controlled conditions (temperature and light) that are conducive to larval settlement for a specified period (e.g., 24-48 hours).

  • Assessment: Using a stereomicroscope, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well.

  • Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the solvent control. The EC₅₀ value is determined by plotting the inhibition percentage against the log of the concentration.

Biosynthesis of this compound

This compound is biosynthesized from the central precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP).[10][11][12][13] The pathway involves the cyclization of FPP to form the drimane skeleton, followed by hydroxylation.

The logical flow of the biosynthesis is as follows:

  • Farnesyl Pyrophosphate (FPP) , the universal precursor for sesquiterpenes, is cyclized by the enzyme Drimenol Synthase .

  • This enzymatic reaction produces Drimenol .

  • Drimenol is then oxidized by a Cytochrome P450 oxidase to yield This compound .

Below is a Graphviz diagram illustrating this biosynthetic pathway.

Drimendiol_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol This compound This compound Drimenol->this compound enzyme1 Drimenol Synthase enzyme1->FPP enzyme2 Cytochrome P450 Oxidase enzyme2->Drimenol

References

Drimendiol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimendiol is a drimane sesquiterpenoid, a class of naturally occurring compounds known for their diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological functions, particularly its role as a quorum sensing inhibitor. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of terrestrial and marine organisms. The primary plant sources belong to the Winteraceae family, though it is also a product of biosynthesis in certain fungi and can be obtained through biotransformation.

Terrestrial Plants

The most well-documented sources of this compound are plants native to South America, Australia, and New Zealand.

  • Drimys winteri : Commonly known as Winter's Bark, this Chilean tree is a prominent source of this compound and other drimane sesquiterpenoids.[1][2] The bark and leaves of D. winteri are rich in these compounds.[2][3] While specific yields for this compound are not widely reported, the essential oil from the leaves and stem bark has been found to contain its precursor, drimenol, at concentrations up to 5.8%.[4]

  • Tasmannia lanceolata : The Tasmanian Pepperberry, native to Australia, is another significant source.[5] this compound can be prepared from polygodial, another drimane sesquiterpenoid present in the leaves and berries of this plant.[5][6] Studies have reported total extract yields from the dry leaves ranging from 0.88% to 13.3% (w/w), with polygodial content varying between 0.11% and 2.9% (w/w).[6]

Marine Fungi

Drimane sesquiterpenes have also been isolated from marine-derived fungi, indicating a broader distribution of these compounds in nature.

  • Penicillium sp. TW58-16 : New drimane sesquiterpenes have been successfully isolated from this marine-derived fungus, highlighting the potential of marine microorganisms as a source of this compound and related compounds.[7][8]

Biosynthesis

This compound can be produced biosynthetically through the enzymatic oxidation of its precursor, drimenol.

  • Yeast and Nicotiana benthamiana : Co-expression of drimenol synthase (DMS) and drimenol oxidase (PhDOX1) in yeast and the plant Nicotiana benthamiana has been shown to yield this compound.[6][9] This biosynthetic approach offers a potential alternative to extraction from natural sources.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on standard laboratory practices for the isolation of drimane sesquiterpenoids.

General Experimental Protocol

1. Plant Material Preparation:

  • The bark or leaves of the source plant (e.g., Drimys winteri) are collected and air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • The powdered plant material is subjected to maceration with an organic solvent. Ethyl acetate is a commonly used solvent for the extraction of drimane sesquiterpenoids.[10]

  • The maceration is typically carried out at room temperature for a period of 24-72 hours, with occasional agitation to ensure thorough extraction.

  • The process is repeated multiple times with fresh solvent to maximize the yield.

  • The resulting extracts are combined and filtered to remove solid plant material.

  • The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography for the separation and purification of this compound.

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.

  • Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed. The polarity of the solvent mixture is gradually increased to elute compounds with different polarities.

  • Fraction Collection: The eluate is collected in fractions, and each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Purification: Fractions containing the compound of interest are combined, and the solvent is evaporated. The resulting purified this compound can be further purified by recrystallization if necessary.

Summary of Yields of Related Compounds

While specific quantitative data for this compound is scarce in the literature, the following table summarizes the reported yields of related compounds from its primary natural sources. This data can provide a general indication of the potential abundance of drimane sesquiterpenoids in these plants.

Natural SourcePlant PartCompoundYield (% w/w of dry material)
Drimys winteriLeaves & Stem BarkEssential Oil0.05 - 0.26
Drimys winteriEssential OilDrimenolup to 5.8
Tasmannia lanceolataDry LeafTotal Extract0.88 - 13.3
Tasmannia lanceolataDry LeafPolygodial0.11 - 2.9

Biological Activity of this compound

This compound has been shown to possess significant biological activity, most notably as a quorum sensing inhibitor.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many pathogenic bacteria use QS to coordinate the production of virulence factors and the formation of biofilms. This compound has been identified as an effective inhibitor of QS in several bacterial species.[1][5][11]

  • Chromobacterium violaceum : this compound inhibits the production of violacein, a purple pigment controlled by QS in this bacterium.[1][11]

  • Pseudomonas syringae : It has been shown to decrease biofilm formation in this plant pathogen.[1][11]

The ability of this compound to disrupt bacterial communication makes it a promising candidate for the development of novel anti-virulence agents that could be used to combat bacterial infections without promoting the development of antibiotic resistance.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase (DMS) This compound This compound Drimenol->this compound Drimenol Oxidase (PhDOX1) This compound Isolation Workflow PlantMaterial Plant Material (e.g., Drimys winteri bark) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction (Ethyl Acetate) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection Purifiedthis compound Purified this compound FractionCollection->Purifiedthis compound Quorum Sensing Inhibition cluster_bacteria Bacterial Cell SignalSynthase Signal Synthase Autoinducer Autoinducer (AI) SignalSynthase->Autoinducer synthesis Receptor Receptor Autoinducer->Receptor binding GeneExpression Virulence Gene Expression Receptor->GeneExpression activation Biofilm Biofilm Formation GeneExpression->Biofilm Violacein Violacein Production GeneExpression->Violacein This compound This compound This compound->Inhibition Inhibition->Receptor  Inhibits AI binding

References

Drimendiol mechanism of action as a quorum sensing inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The inhibition of QS represents a promising anti-virulence strategy to combat bacterial infections. Drimendiol, a drimane sesquiterpenoid isolated from the Chilean native tree Drimys winteri, has been identified as a quorum sensing inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated biological pathways. While the precise molecular target of this compound is yet to be fully elucidated, existing evidence points to its ability to disrupt QS-regulated phenotypes in clinically relevant bacteria.

Introduction to this compound and Quorum Sensing

Quorum sensing is a process of chemical communication that bacteria use to monitor their population density. This communication is mediated by small, diffusible signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a coordinated change in gene expression across the bacterial population, leading to the activation of processes such as biofilm formation, virulence factor secretion, and antibiotic resistance.

This compound is a naturally occurring sesquiterpenoid that has demonstrated the ability to interfere with these QS systems.[1][2] Its potential as a quorum sensing inhibitor (QSI) makes it a subject of interest for the development of novel anti-infective therapies that do not exert direct selective pressure for resistance, unlike traditional antibiotics.

Quantitative Data on this compound's Quorum Sensing Inhibition

The primary research on this compound's anti-QS activity has provided initial quantitative data on its efficacy. The following table summarizes the key findings from studies on Chromobacterium violaceum and Pseudomonas syringae.

Organism Phenotype Assessed This compound Concentration Result Reference
Chromobacterium violaceum ATCC 12472Violacein Production800 µg/mL70% decrease in productionPaz et al., 2013[2]
Pseudomonas syringaeBiofilm FormationNot specifiedDecrease in formationPaz et al., 2013[1][2]
Pseudomonas syringaeBiofilm Susceptibility to CuSO₄800 µg/mLIncreased biocidal effect of CuSO₄Paz et al., 2013[1][2]

Mechanism of Action: Current Understanding and Hypotheses

The exact molecular mechanism by which this compound inhibits quorum sensing has not been definitively determined. However, based on the known mechanisms of other QSIs and the observed phenotypes, several hypotheses can be proposed. The QS system in Gram-negative bacteria like Chromobacterium violaceum and Pseudomonas syringae typically relies on N-acyl homoserine lactone (AHL) signaling molecules. These systems consist of a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that binds the AHL to regulate gene expression.

This compound could potentially interfere with this process at several key points:

  • Inhibition of AHL Synthase (LuxI homolog): this compound might bind to the AHL synthase, preventing the production of the autoinducer signal.

  • Competitive Binding to the AHL Receptor (LuxR homolog): this compound could act as an antagonist, competing with the native AHL for binding to the LuxR-type receptor. This would prevent the activation of the receptor and subsequent gene expression.

  • Degradation of the AHL Signal: While less common for small molecules, this compound could potentially contribute to the enzymatic or non-enzymatic degradation of the AHL signal molecule in the extracellular environment.

  • Downregulation of QS Gene Expression: this compound may act on upstream regulatory elements, leading to a decrease in the expression of the luxI and luxR homologous genes.

The following diagram illustrates the canonical AHL quorum sensing pathway and the potential points of inhibition by this compound.

QuorumSensingPathway cluster_bacterium Bacterial Cell cluster_inhibition Potential Inhibition by this compound AHL_Synthase AHL Synthase (e.g., CviI) AHL_Internal AHL AHL_Synthase->AHL_Internal Synthesizes AHL_Receptor AHL Receptor (e.g., CviR) DNA DNA AHL_Receptor->DNA Activates Transcription Virulence_Genes Virulence & Biofilm Genes DNA->Virulence_Genes Expression of AHL_External AHL AHL_Internal->AHL_External Diffuses out AHL_Internal_In AHL AHL_External->AHL_Internal_In Diffuses in (at high density) AHL_Internal_In->AHL_Receptor Binds to Drimendiol1 This compound Drimendiol1->AHL_Synthase Inhibits? Drimendiol2 This compound Drimendiol2->AHL_Receptor Competes for binding?

Caption: General AHL Quorum Sensing Pathway and Potential this compound Inhibition Points.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay quantitatively determines the effect of a compound on the production of the QS-regulated pigment, violacein.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth and agar

  • This compound stock solution (in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth. In a 96-well plate, add 100 µL of the diluted culture to each well.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (no compound) and a solvent control.

  • Incubation: Incubate the plate at 30°C for 24-48 hours without shaking.

  • Violacein Quantification:

    • After incubation, add 100 µL of 10% SDS to each well to lyse the cells and solubilize the violacein.

    • Mix thoroughly and measure the absorbance at 585 nm using a plate reader.

    • To normalize for cell growth, measure the optical density at 600 nm before adding SDS.

  • Data Analysis: Calculate the percentage of violacein inhibition relative to the positive control.

Biofilm Formation Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of biofilms.

Materials:

  • Pseudomonas syringae (or other biofilm-forming bacteria)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound stock solution

  • 96-well microtiter plates (polystyrene)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in TSB at its optimal temperature.

  • Assay Setup: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh TSB. Add 200 µL of the diluted culture to each well of a 96-well plate.

  • Compound Addition: Add different concentrations of this compound to the wells. Include appropriate controls.

  • Incubation: Incubate the plate at the optimal growth temperature for 24-72 hours under static conditions.

  • Biofilm Staining and Quantification:

    • Carefully discard the planktonic cells from the wells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).

    • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 595 nm.

  • Data Analysis: Determine the percentage of biofilm inhibition compared to the control.

The following diagram illustrates the general workflow for screening quorum sensing inhibitors.

QSI_Screening_Workflow cluster_workflow General Workflow for QSI Screening Start Start: Compound Library (e.g., this compound) Primary_Screen Primary Screen: Violacein Inhibition Assay (*C. violaceum*) Start->Primary_Screen Secondary_Screen Secondary Screen: Biofilm Inhibition Assay (e.g., *P. syringae*) Primary_Screen->Secondary_Screen Active Compounds Dose_Response Dose-Response Analysis Secondary_Screen->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study End Lead Compound Identification Mechanism_Study->End

Caption: A general experimental workflow for the identification and characterization of QSIs.

Future Directions and Conclusion

The discovery of this compound as a quorum sensing inhibitor opens up avenues for further investigation. Future research should focus on:

  • Elucidating the precise molecular target: Utilizing techniques such as molecular docking, competitive binding assays with labeled AHLs, and gene expression analysis (qRT-PCR) of QS-related genes (lasI/R, rhlI/R homologs) in the presence of this compound.

  • Determining the dose-response relationship: Establishing the IC₅₀ values for violacein and biofilm inhibition to better quantify its potency.

  • Assessing the broader spectrum of activity: Testing this compound against a wider range of pathogenic bacteria that rely on AHL-mediated quorum sensing, such as Pseudomonas aeruginosa.

  • In vivo efficacy studies: Evaluating the potential of this compound to attenuate bacterial virulence in animal models of infection.

References

A Technical Guide to the Antifungal Activity Spectrum of Drimendiol and Related Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of drimendiol and the closely related, well-studied compound, drimenol. It consolidates quantitative data on their activity spectrum, details the experimental methodologies used for their evaluation, and visualizes the proposed mechanism of action and experimental workflows. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antifungal agents.

Quantitative Antifungal Activity Spectrum

Drimane sesquiterpenoids, particularly (-)-drimenol, have demonstrated a broad spectrum of fungicidal activity against a wide range of human pathogenic fungi. This includes activity against clinically relevant species such as Candida, Aspergillus, and Cryptococcus, as well as fluconazole-resistant strains.[1][2][3] The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following tables summarize the reported MIC values for (-)-drimenol against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Drimenol Against Yeast Pathogens

Fungal SpeciesStrainMIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
Candida albicansSC5314320.25
Candida albicans (Fluconazole Resistant)BG230>64
Candida glabrata-308
Candida krusei-3032
Candida parapsilosis (Fluconazole Resistant)-32>64
Candida auris-501
Cryptococcus neoformans-84

Data sourced from multiple studies, primarily focusing on the work by Edouarzin et al.[1][2][4]

Table 2: Minimum Inhibitory Concentration (MIC) of (-)-Drimenol Against Filamentous Fungi and Other Pathogens

Fungal SpeciesMIC (µg/mL)Reference Compound MIC (µg/mL)
Aspergillus fumigatus8Posaconazole: 0.25
Blastomyces spp.4-
Saksenaea spp.4-
Scedosporium spp.16-
Trichophyton equinum15-
Paecilomyces variotii16-
Fusarium spp.32-

Data compiled from studies demonstrating the broad-spectrum activity of drimenol.[1][2][4]

Table 3: Half-Maximal Inhibitory Concentration (IC50) of (-)-Drimenol

Fungal SpeciesIC50 (µg/mL)
Candida albicans25
Saccharomyces cerevisiae15

IC50 values were determined under standard yeast growth conditions (YPD medium).[1]

Experimental Protocols

The quantitative data presented were primarily generated using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

2.1 Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) for drimenol against various fungi was performed following the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[1][2]

  • Preparation of Stock Solutions: Synthetic (-)-drimenol was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL.[1][2]

  • Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates to obtain fresh, viable colonies. The inoculum was prepared by suspending the fungal cells in a sterile saline solution and adjusting the turbidity to a 0.5 McFarland standard.

  • Microdilution Assay: The assay was conducted in 96-well microtiter plates. The antifungal compound was serially diluted two-fold in the appropriate broth medium (e.g., RPMI-1640) in the wells of the plate.

  • Inoculation and Incubation: The standardized fungal inoculum was added to each well. The plates were then incubated at a specific temperature for a defined period: 37°C for 24–48 hours for yeasts and 30°C for up to four days for filamentous fungi.[1]

  • MIC Determination: The MIC was defined as the lowest concentration of the compound at which no visible fungal growth was observed. This was determined both visually and with the aid of an inverted microscope.[1] Control wells containing medium with and without DMSO were included in each assay.

Antifungal_Susceptibility_Workflow start Start: Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Fungal Suspension start->inoculate prep_compound Prepare Stock Solution (Drimenol in DMSO) serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->serial_dilute serial_dilute->inoculate incubate Incubate Plates (Yeasts: 24-48h at 37°C Molds: up to 4 days at 30°C) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End: Report MIC Value read_mic->end

Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Mechanism of Action and Signaling Pathways

Genome-wide fitness profiling and mutant spot assays in Saccharomyces cerevisiae and Candida albicans have provided insights into the mechanism of action of drimenol.[1][2][3] The studies suggest that drimenol's antifungal activity is not analogous to existing antifungal classes like azoles or echinocandins. Instead, it appears to affect cellular processes related to protein secretion and trafficking.

The evidence points towards the involvement of gene products associated with the Crk1 kinase .[1][2][3] Crk1 is a member of the Cdc2 subfamily of kinases, which are crucial regulators of the cell cycle and other cellular processes.[1] Drimenol treatment rendered mutants of Crk1-associated genes—such as RET2, CDC37, and several uncharacterized open reading frames (orf19.759, orf19.1672, orf19.4382)—hypersensitive to the compound.[1][2] These genes are implicated in retrograde vesicle transport between the Golgi apparatus and the endoplasmic reticulum (ER), protein signaling, and secretion.[1]

At higher concentrations (e.g., 100 µg/mL), drimenol has also been observed to cause physical disruption of the fungal cell wall and membrane.[1][2][4]

Drimenol_Mechanism_of_Action cluster_downstream Downstream Gene Products & Processes drimenol Drimenol crk1 Crk1 Kinase (Cdc2 Subfamily) drimenol->crk1 Affects ret2 Ret2 crk1->ret2 Regulates cdc37 Cdc37 crk1->cdc37 Regulates orfs orf19.759 orf19.1672 orf19.4382 crk1->orfs Regulates processes Protein Trafficking (Golgi-ER) Protein Secretion (Sec System) Vacuolar Biogenesis ret2->processes cdc37->processes orfs->processes inhibition Fungal Growth Inhibition (Fungicidal Effect) processes->inhibition Disruption leads to

Proposed Mechanism of Action for Drimenol via Crk1 Kinase Pathway.

Conclusion and Future Directions

This compound and its analogue drimenol represent a promising class of natural products with broad-spectrum fungicidal activity. Their novel mechanism of action, distinct from current clinical antifungals, makes them valuable candidates for further investigation, especially in the context of drug-resistant fungal infections. The data indicate that drimenol targets the Crk1 kinase pathway, disrupting essential cellular processes like protein secretion and trafficking.[2]

Future research should focus on elucidating the precise molecular interactions between drimenol and its targets. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the synthesis of more potent and selective analogues.[1][2] Furthermore, in vivo efficacy and toxicological studies are necessary to evaluate the therapeutic potential of these compounds in a clinical setting. The synergistic activity observed between drimenol and fluconazole also suggests potential for combination therapies, which could enhance efficacy and combat resistance.[4]

References

The Potent and Diverse Biological Activities of Drimane Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and insect antifeedant properties of drimane sesquiterpenoids, offering a valuable resource for researchers, scientists, and drug development professionals.

Drimane sesquiterpenoids, a class of bicyclic natural products, have emerged as a significant area of interest in the quest for novel therapeutic agents. Possessing a characteristic decahydronaphthalene skeleton, these compounds are biosynthesized by a diverse range of organisms, including plants, fungi, and marine life.[1][2][3] Their rich chemical diversity translates into a broad spectrum of potent biological activities, making them attractive scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities of drimane sesquiterpenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Cell Viability and Proliferation

A significant body of research highlights the cytotoxic and antiproliferative effects of drimane sesquiterpenoids against various cancer cell lines.[1][2][4][5] These compounds have demonstrated efficacy in the low micro- and nanomolar range, underscoring their potential as novel anticancer agents.[1][2]

Quantitative Anticancer Data

The cytotoxic effects of various drimane sesquiterpenoids have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
PolygodialDU-145 (Prostate)71.4 ± 8.5[6][7]
PC-3 (Prostate)89.2 ± 6.8[6][7]
MCF-7 (Breast)93.7 ± 9.1[6][7]
CinnamosmolideA549 (Lung)1.4 - 8.3[4]
HeLa (Cervical)1.4 - 8.3[4]
MCF-7 (Breast)1.4 - 8.3[4]
MGC-803 (Gastric)1.4 - 8.3[4]
Compound 18 (cinnamoyl derivative)K562 (Leukemia)1-2[1]
Nalm-6 (Leukemia)1-2[1]
Drimane lactones (27-33)P388 (Lymphoma)4-17 µg/mL[4][8]
Pyrrnoxin A derivative (Compound 2)BV2 (Microglia)26.6[9][10]
Pyrrnoxin A derivative (Compound 3)BV2 (Microglia)60.5[9][10]
Mechanism of Action: Induction of Apoptosis

The anticancer activity of many drimane sesquiterpenoids is attributed to their ability to induce apoptosis, or programmed cell death.[11][12] Studies have shown that compounds like polygodial can induce changes in mitochondrial membrane permeability, a key event in the intrinsic apoptotic pathway.[11][12] This leads to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[11][12]

anticancer_pathway drimane Drimane Sesquiterpenoids (e.g., Polygodial) mito Mitochondrial Membrane Permeability Increase drimane->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 1: Intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[][14][15][16][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[14][17] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the drimane sesquiterpenoid and incubate for the desired exposure time (e.g., 72 hours).[16]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[16]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[15][16][17]

Antimicrobial Activity: Combating Bacteria and Fungi

Drimane sesquiterpenoids exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18][19][20] This makes them promising candidates for the development of new antibiotics and antifungals, particularly in the face of rising antimicrobial resistance.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. The following table summarizes the MIC values for several drimane sesquiterpenoids against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
PolygodialEscherichia coli16 - 64[19][21]
Klebsiella pneumoniae32[19][21]
Staphylococcus aureus100[21]
Candida albicans~30[22]
Filamentous fungi & oomycetes8 - 64[19][21]
DrimenolCandida albicans8 - 64[20][22]
Aspergillus spp.8 - 64[20]
Cryptococcus spp.8 - 64[20]
Compound 7 (Benzimidazole derivative)Fungi0.064[18]
Bacteria0.5[18]
Compound 20 (Benzimidazole derivative)Fungi0.05[18]
Bacteria0.032[18]
Mechanism of Action: Membrane Disruption

The antimicrobial action of drimane sesquiterpenoids, particularly polygodial, is often linked to their ability to disrupt microbial cell membranes.[18][21][23] This disruption can lead to a loss of cellular contents and interfere with essential membrane-bound processes.[18] Polygodial is thought to act as a nonionic surfactant, altering the lipid-protein interface of integral membrane proteins and leading to their denaturation.[21][23] This can inhibit the function of crucial enzymes like plasma membrane H+-ATPase, which is vital for maintaining cellular pH and nutrient transport.[21][23]

antimicrobial_mechanism polygodial Polygodial membrane Microbial Cell Membrane polygodial->membrane disruption Membrane Disruption & Protein Denaturation membrane->disruption atpase Inhibition of Plasma Membrane H+-ATPase disruption->atpase death Cell Death atpase->death

Figure 2: Proposed antimicrobial mechanism of action for polygodial.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[8][11][24][25][26]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[24][26]

Procedure:

  • Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of the drimane sesquiterpenoid in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[8][11]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[26]

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[25]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[8]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Several drimane sesquiterpenoids have demonstrated significant anti-inflammatory properties.[27] This activity is particularly relevant for the development of treatments for a wide range of inflammatory diseases.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of drimane sesquiterpenoids are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). The IC50 values for NO inhibition are presented below.

CompoundCell LineIC50 (µM) for NO InhibitionReference
Drimane sesquiterpene lactone 1DLD-1 (Colon carcinoma)12.4[19]
Drimane sesquiterpene lactone 2DLD-1 (Colon carcinoma)55[19]
Pyrrnoxin A derivative (Compound 2)BV2 (Microglia)26.6[10]
Pyrrnoxin A derivative (Compound 3)BV2 (Microglia)60.5[10]
Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism underlying the anti-inflammatory activity of drimane sesquiterpenoids like polygodial and isotadeonal is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[27] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[27] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[27] Drimane sesquiterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing the activation of NF-κB and subsequent inflammatory response.[27]

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylation p_ikba p-IκBα ikba_nfkb->p_ikba nfkb NF-κB p_ikba->nfkb Degradation of IκBα nucleus Nucleus nfkb->nucleus Translocation inflammation Inflammatory Gene Expression nucleus->inflammation Transcription drimane Drimane Sesquiterpenoids drimane->ikk Inhibition

Figure 3: Inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[12]

Principle: Murine macrophage cell lines, such as RAW 264.7, produce NO upon stimulation with LPS. The amount of NO produced can be indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[12]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of the drimane sesquiterpenoid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[12]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[12]

Insect Antifeedant Activity: A Natural Defense Mechanism

Many drimane sesquiterpenoids, particularly those isolated from plants, exhibit potent insect antifeedant properties.[6][26] This activity is a natural defense mechanism of the producing organisms against herbivorous insects and has potential applications in agriculture for pest management.

Quantitative Insect Antifeedant Data

The antifeedant activity of drimane sesquiterpenoids can be quantified using parameters like the 50% effective concentration (EC50) or an antifeedant index.

CompoundInsect SpeciesEC50 (nmol/cm²)Reference
Epoxynordrimane (11)Spodoptera frugiperda23.28[6]
Epilachna paenulata50.50[6]
Isonordrimenone (4)Spodoptera frugiperda25.63[6]
Epilachna paenulata59.00[6]
PolygodialDrosophila melanogaster60.0 ± 4.2 mg/L
Experimental Protocol: Choice and No-Choice Bioassays

Insect antifeedant activity is typically evaluated using choice or no-choice bioassays.[9][14][25]

Principle:

  • Choice Test: Insects are presented with a choice between a treated food source (containing the test compound) and an untreated control food source. The amount of feeding on each is measured to determine preference.[14][25]

  • No-Choice Test: Insects are only provided with a treated food source. Their feeding is compared to that of insects on a control diet to assess the absolute deterrence of the compound.[9][25]

General Procedure (Choice Test):

  • Prepare Diets: Prepare an artificial diet or use a natural food source (e.g., leaf discs). A portion of the diet is treated with the drimane sesquiterpenoid dissolved in a suitable solvent, while the control portion is treated with the solvent alone.

  • Assay Setup: Place both the treated and control diets in a container with the test insects.

  • Feeding Measurement: After a specific period, measure the amount of food consumed from both the treated and control diets. This can be done by weighing the remaining food or measuring the area of leaf disc consumed.

  • Calculate Antifeedant Index: The antifeedant index can be calculated using the formula: (C - T) / (C + T) * 100, where C is the consumption of the control diet and T is the consumption of the treated diet.

Structure-Activity Relationships (SAR)

The biological activity of drimane sesquiterpenoids is closely linked to their chemical structure. Key structural features that influence activity include:

  • α,β-Unsaturated Aldehyde/Lactone Moieties: The presence of an α,β-unsaturated aldehyde or lactone functionality is often crucial for cytotoxic and antifeedant activities.[1] The electrophilic nature of these groups allows them to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.

  • Hydroxylation and Acetylation: The position and stereochemistry of hydroxyl and acetyl groups on the drimane skeleton can significantly impact the potency and selectivity of the biological activity.

  • Epoxide Groups: The presence of an epoxide ring, as seen in some active antifeedant compounds, can enhance activity.[6]

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target, thereby influencing its overall bioactivity.

Conclusion and Future Directions

Drimane sesquiterpenoids represent a promising class of natural products with a wide array of potent biological activities. Their diverse chemical structures and multiple mechanisms of action make them valuable lead compounds for the development of new drugs to treat cancer, infectious diseases, and inflammatory conditions, as well as for the development of novel crop protection agents. Further research focusing on the elucidation of their detailed mechanisms of action, the exploration of their structure-activity relationships through synthetic modifications, and preclinical and clinical evaluation will be crucial in harnessing the full therapeutic potential of these remarkable natural compounds.

References

The Role of Drimendiol in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimendiol, a drimane sesquiterpenoid, is a natural compound found in various plants, notably from the family Winteraceae. It is recognized for its potential role in plant defense against a range of biotic threats. This technical guide provides an in-depth overview of the current understanding of this compound's function in plant immunity, consolidating available quantitative data, experimental methodologies, and known signaling pathways. This document is intended to serve as a valuable resource for researchers in plant science, microbiology, and drug development exploring novel bioactive compounds for crop protection and therapeutic applications.

Quantitative Data on this compound's Bioactivity

The defensive properties of this compound have been quantified against various plant pathogens and pests. The following tables summarize the available data on its antifungal, antifeedant, and quorum sensing inhibition activities.

Table 1: Antifungal Activity of this compound and Related Compounds
CompoundPathogenBioassayEfficacy MetricValueReference
This compound Gaeumannomyces graminis var. triticiMycelial Growth InhibitionLC5060 µg/mL[1]
DrimenolBotrytis cinereaMycelial Growth InhibitionEC5080 ppm[2]

Note: Data for drimenol, a closely related precursor of this compound, is included for comparative purposes.

Table 2: Quorum Sensing Inhibition by this compound
BacteriaBioassayEffectReference
Pseudomonas syringaeBiofilm Formation AssayDecreased biofilm formation[1][2][3]
Chromobacterium violaceumViolacein Production AssayDecreased violacein production[1][2][3]

Biosynthesis and Proposed Signaling of this compound

This compound is biosynthetically derived from its precursor, drimenol. While the complete signaling cascade initiated by this compound in plants is yet to be fully elucidated, a hypothetical pathway can be proposed based on known plant defense responses and the activity of other elicitors.

Biosynthesis of this compound

The biosynthesis of this compound from farnesyl pyrophosphate (FPP) involves a two-step enzymatic process.

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase (DS) This compound This compound Drimenol->this compound Cytochrome P450 (Drimenol Oxidase)

Biosynthesis of this compound from farnesyl pyrophosphate.
Hypothetical Signaling Pathway of this compound in Plant Defense

Based on general knowledge of plant immunity, this compound may act as an elicitor, triggering a signaling cascade that leads to the activation of defense genes. This proposed pathway involves the perception of this compound, activation of downstream signaling components, and transcriptional reprogramming.

Hypothetical this compound Signaling Pathway cluster_perception Cell Surface cluster_transduction Signal Transduction cluster_crosstalk Hormonal Crosstalk cluster_response Defense Response This compound This compound Receptor Putative Receptor This compound->Receptor MAPK MAP Kinase Cascade Receptor->MAPK ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS JA Jasmonic Acid (JA) Signaling MAPK->JA SA Salicylic Acid (SA) Signaling MAPK->SA TFs Activation of Transcription Factors (e.g., WRKY, MYC) JA->TFs SA->TFs DefenseGenes Expression of Defense Genes (e.g., PR proteins, PDF1.2) TFs->DefenseGenes Phytoalexins Phytoalexin Accumulation TFs->Phytoalexins

A proposed signaling pathway for this compound-induced plant defense.

Experimental Protocols

Detailed experimental protocols are crucial for the standardized evaluation of this compound's bioactivity. The following sections outline methodologies for key assays.

Antifungal Mycelial Growth Inhibition Assay

This protocol is adapted from studies on drimane sesquiterpenoids and can be used to determine the EC50 of this compound against various fungal pathogens.

Materials:

  • Pure this compound

  • Fungal pathogen of interest (e.g., Gaeumannomyces graminis, Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Solvent for this compound (e.g., DMSO or ethanol)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the fungal pathogen.

  • Incubate the plates at the optimal growth temperature for the fungus in the dark.

  • Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis or other appropriate statistical methods.

Quorum Sensing Inhibition: Violacein Production Assay

This assay utilizes the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Pure this compound

  • Solvent (e.g., DMSO or ethanol)

  • Microtiter plates or Petri dishes

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Prepare a fresh LB medium containing a sub-lethal concentration of this compound. A concentration range should be tested to ensure the observed effect is not due to bactericidal activity.

  • Inoculate the this compound-containing medium with the C. violaceum culture.

  • For a qualitative assay, a paper disc impregnated with this compound can be placed on an LB agar plate seeded with C. violaceum.

  • Incubate at 28-30°C for 24-48 hours.

  • Observe the inhibition of purple pigment production around the disc (for the agar diffusion method) or in the liquid culture (for the broth dilution method) compared to the control.

  • For quantitative analysis, extract the violacein pigment from the liquid cultures using a suitable solvent (e.g., butanol or DMSO) and measure the absorbance at 585 nm.

Plant Treatment and Gene Expression Analysis

This protocol provides a framework for treating plants with this compound and analyzing the expression of defense-related genes. Arabidopsis thaliana is often used as a model plant.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), typically 4-6 weeks old

  • Pure this compound

  • Solvent and a surfactant (e.g., Tween-20)

  • Spray bottle or syringe for infiltration

  • Liquid nitrogen

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Prepare a solution of this compound in water with a small amount of solvent and surfactant to ensure solubility and adhesion to the leaves. A mock solution (solvent and surfactant only) should be prepared as a control.

  • Apply the this compound solution to the leaves of the Arabidopsis plants by spraying or syringe infiltration.

  • Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the leaf tissue using a suitable RNA extraction kit.

  • Perform DNase treatment to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for defense-related marker genes (e.g., PR-1 for the salicylic acid pathway and PDF1.2 for the jasmonic acid pathway). Use appropriate housekeeping genes for normalization.

  • Analyze the relative gene expression levels using the ΔΔCt method or other suitable statistical analysis.

Workflow for analyzing this compound's effect on plant gene expression.

Areas for Future Research

While this compound shows promise as a plant defense activator, several knowledge gaps need to be addressed to fully understand its potential:

  • Broad-spectrum Antifungal Efficacy: Quantitative data on the EC50 values of this compound against a wider range of economically important plant pathogens, such as various species of Fusarium, Alternaria, and Phytophthora, are needed.

  • Direct Elicitor Activity in Plants: Comprehensive transcriptomic and proteomic studies are required to identify the specific genes and proteins that are differentially expressed in plants upon this compound treatment.

  • Signaling Pathway Elucidation: The identification of the plant receptor(s) for this compound and the detailed characterization of the downstream signaling cascade, including the involvement of MAP kinases and the generation of reactive oxygen species, are critical next steps.

  • Crosstalk with Hormone Pathways: In-depth studies are needed to unravel the precise molecular mechanisms by which this compound signaling interacts with the jasmonic acid and salicylic acid pathways, including the roles of key transcription factors like WRKYs and MYCs.

  • Phytoalexin Induction: While it is hypothesized that this compound induces phytoalexin accumulation, direct experimental evidence and characterization of the specific phytoalexins produced are lacking.

  • In planta Efficacy: Moving from in vitro assays to in planta studies is essential to evaluate the effectiveness of this compound in preventing or reducing disease severity under more realistic conditions.

Conclusion

This compound is a promising natural compound with demonstrated antifungal and quorum sensing inhibitory activities. Its role in plant defense likely involves acting as an elicitor to trigger a cascade of defense responses. This technical guide has summarized the current knowledge, providing quantitative data and experimental protocols to facilitate further research. Future investigations focused on the identified knowledge gaps will be crucial for harnessing the full potential of this compound in the development of novel and sustainable strategies for plant disease management.

References

Drimendiol: A Pivotal Precursor in the Synthesis of Diverse Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Drimendiol, a drimane sesquiterpenoid, stands as a critical biosynthetic intermediate, serving as a versatile precursor for a wide array of biologically active sesquiterpenoids. Its strategic position in the biosynthetic pathway makes it a valuable target for both biocatalytic and synthetic chemists aiming to produce complex molecules such as cinnamolide, polygodial, and warburganal. This technical guide provides a comprehensive overview of this compound, focusing on its properties, synthesis, and its role as a precursor, with a detailed presentation of quantitative data, experimental protocols, and pathway visualizations.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its isolation, characterization, and subsequent chemical manipulation. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₆O₂[1]
Molecular Weight 238.37 g/mol [1]
IUPAC Name [(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol[1]
Synonyms Drim-7-ene-11,12-diol, (-)-Drimenediol[1]
CAS Number 34437-62-2
Appearance Data not available
Solubility Soluble in ethanol, methanol, DMF, DMSO
¹H NMR Complete and unambiguous chemical shift assignments available.[1][2]
¹³C NMR Complete and unambiguous chemical shift assignments available.[1][2]
Mass Spectrometry Data available for structural confirmation.

Biosynthesis of this compound

This compound is biosynthesized from the precursor drimenol through an oxidation reaction catalyzed by the enzyme drimenol oxidase (PhDOX1), a cytochrome P450 monooxygenase.[3][4][5] This enzyme has been identified in plants such as Persicaria hydropiper.[3][4][5]

The biosynthetic pathway leading to this compound is initiated from farnesyl diphosphate (FPP), a common precursor for all sesquiterpenoids.

Biosynthesis_of_this compound FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Synthase (DMS) EC 3.1.7.7 This compound This compound Drimenol->this compound Drimenol Oxidase (PhDOX1) EC 1.14.14.72

Caption: Biosynthetic pathway from FPP to this compound.

Experimental Protocols

Enzymatic Conversion of Drimenol to this compound

This protocol describes the in-vitro conversion of drimenol to this compound using microsomes from a yeast strain expressing drimenol oxidase (PhDOX1).

Materials:

  • Drimenol

  • Microsomal preparations from yeast expressing PhDOX1

  • NADPH

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • Prepare a reaction mixture containing drimenol (e.g., 50 µM) and NADPH (e.g., 1 mM) in potassium phosphate buffer.

  • Initiate the reaction by adding the microsomal preparation containing PhDOX1.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

  • Stop the reaction by adding a quenching solvent, such as ethyl acetate.

  • Extract the products with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to confirm the formation of this compound.

Quantitative Data: Co-expression of drimenol synthase (PhDS) and PhDOX1 in yeast has been shown to yield this compound as a major product, alongside cinnamolide.[6][7][8] However, specific quantitative yields from in-vitro enzymatic conversions are not extensively reported in the available literature and would require experimental determination.

This compound as a Precursor for Other Sesquiterpenoids

This compound is a key branching point in the biosynthesis of several important drimane sesquiterpenoids. Its diol functionality allows for further enzymatic modifications, leading to a variety of structures.

Conversion to Cinnamolide

In the presence of endogenous yeast or plant enzymes, this compound can be further oxidized to form cinnamolide.[6][7][8] This transformation likely proceeds through an aldehyde intermediate, which then undergoes intramolecular cyclization and further oxidation.

Drimendiol_to_Cinnamolide This compound This compound Aldehyde Aldehyde Intermediate This compound->Aldehyde Endogenous Oxidases Cinnamolide Cinnamolide Aldehyde->Cinnamolide Spontaneous Cyclization & Further Oxidation

Caption: Putative pathway from this compound to Cinnamolide.

Potential for Synthesis of Polygodial and Warburganal

While the direct enzymatic conversion of this compound to polygodial and warburganal is not explicitly detailed in the currently available search results, the structural relationship suggests that this compound is a plausible precursor. Further oxidation of the primary and secondary alcohol groups of this compound would lead to the dialdehyde functionalities present in polygodial and warburganal.

Semi-Synthesis of this compound from Polygodial

A semi-synthetic route to this compound has been reported starting from polygodial, which can be isolated from natural sources like Tasmannia lanceolata.

Experimental Protocol: A detailed protocol with specific reagents and yields for the reduction of polygodial to this compound is not fully available in the provided search results. However, this transformation would typically involve the selective reduction of the two aldehyde groups of polygodial to the corresponding primary and secondary alcohols of this compound. This could be achieved using a suitable reducing agent such as sodium borohydride. The reaction would need to be carefully controlled to avoid over-reduction or side reactions.

Quantitative Data: Quantitative yields for the semi-synthesis of this compound from polygodial are not specified in the currently available information and would need to be determined experimentally.

Conclusion

This compound is a pivotal molecule in the landscape of sesquiterpenoid chemistry and biology. Its role as a direct precursor to a variety of bioactive compounds makes it a molecule of significant interest for researchers in natural product synthesis, metabolic engineering, and drug discovery. The elucidation of its biosynthetic pathway and the development of efficient synthetic and biocatalytic methods for its production and conversion will undoubtedly pave the way for the sustainable supply of valuable drimane sesquiterpenoids. Further research is warranted to fully characterize the enzymes involved in the downstream diversification of this compound and to optimize the yields of these transformations for practical applications.

References

Methodological & Application

Application Notes: Synthesis of Drimendiol from Polygodial

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drimendiol is a drimane sesquiterpenoid characterized by alcohol moieties at positions C-11 and C-12. It has garnered interest in drug development and scientific research for its biological activities, including quorum sensing inhibition, which is crucial in combating bacterial biofilm formation.[1] A straightforward and efficient method for synthesizing this compound involves the chemical reduction of polygodial, a naturally occurring dialdehyde sesquiterpenoid. This conversion provides a reliable route to obtain this compound for further investigation and application.

Principle of the Method

The synthesis of this compound from polygodial is achieved through the reduction of the two aldehyde functional groups of polygodial to primary alcohols. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol (MeOH). The reaction is highly efficient and proceeds under ambient conditions, making it an accessible method for researchers.

Experimental Protocol: Reduction of Polygodial to this compound

This protocol details the procedure for the chemical reduction of polygodial to synthesize this compound.[2]

Materials and Reagents

  • Polygodial

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), analytical grade

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Chromatography column (if purification is needed)

Procedure

  • Reaction Setup:

    • Dissolve polygodial in methanol in a round-bottom flask at room temperature. The concentration can be adjusted based on the scale of the reaction.

    • Place the flask on a magnetic stirrer.

  • Reduction Reaction:

    • While stirring, slowly add an excess of sodium borohydride (NaBH₄) to the polygodial solution in small portions. A molar excess is used to ensure the complete reduction of both aldehyde groups.

    • Continue stirring the reaction mixture at room temperature.[2]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the polygodial spot and the appearance of a more polar product spot (this compound) indicates the reaction is proceeding. A suitable eluent system for TLC is a mixture of hexane and ethyl acetate.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), carefully quench the excess NaBH₄ by slowly adding water or a dilute acid (e.g., 1M HCl) until effervescence ceases.

    • Reduce the volume of methanol using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts in a separatory funnel.

  • Purification:

    • Wash the combined organic layer with brine to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by column chromatography on silica gel.

  • Characterization:

    • The final product, this compound, can be characterized by its physical and spectroscopic data, such as melting point, IR, and NMR spectroscopy, and compared with literature values.[2]

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound from polygodial.

ParameterValue/ConditionReference
Starting MaterialPolygodial[2]
Product(-)-(5S,10S)-(9R)-7-Drimene-11,12-diol (this compound)[2]
ReagentSodium Borohydride (NaBH₄)[2]
SolventMethanol (MeOH)[2]
Reaction TemperatureRoom Temperature[2]
YieldHigh yield reported[1]

Visualization of the Synthetic Pathway

The diagram below illustrates the chemical transformation of polygodial into this compound.

Drimendiol_Synthesis Polygodial Polygodial (Starting Material) ReactionStep Reduction Reaction Polygodial->ReactionStep 1. Dissolve in MeOH This compound This compound (Final Product) ReactionStep->this compound 3. Work-up & Purify reagent_node 2. Add excess NaBH₄ @ Room Temperature reagent_node->ReactionStep

Caption: Synthetic workflow for the reduction of polygodial to this compound.

References

Application Notes and Protocols: Drimendiol in a Pseudomonas aeruginosa Biofilm Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing drimendiol, a drimane sesquiterpenoid, in a Pseudomonas aeruginosa biofilm assay. The information is intended to guide researchers in evaluating the potential of this compound as an anti-biofilm agent.

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms contribute to the persistence of infections and exhibit high levels of resistance to conventional antibiotics. Quorum sensing (QS), a cell-to-cell communication system, plays a pivotal role in regulating biofilm formation and the expression of virulence factors in P. aeruginosa. The QS network in P. aeruginosa is primarily composed of three interconnected systems: las, rhl, and pqs.[1][2]

This compound is a naturally occurring sesquiterpenoid that has been identified as a quorum sensing inhibitor.[3][4] Research has shown its efficacy in reducing biofilm formation in Pseudomonas syringae.[3][5] This suggests that this compound may also be effective against P. aeruginosa biofilms by interfering with its QS signaling pathways.

This document outlines a detailed protocol for assessing the anti-biofilm activity of this compound against P. aeruginosa using a crystal violet-based microtiter plate assay.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the experimental protocol. Researchers should populate this table with their own experimental results.

This compound Concentration (µg/mL)Mean OD570 ± SD (Biofilm Quantification)Percentage of Biofilm Inhibition (%)Mean OD600 ± SD (Planktonic Growth)
0 (Vehicle Control)0
X
2X
4X
...
Positive Control (e.g., Ciprofloxacin)

Table 1: Template for Quantitative Analysis of this compound's Anti-Biofilm Activity against P. aeruginosa

Experimental Protocols

This protocol is adapted from standard crystal violet biofilm assay methodologies.

Materials and Reagents
  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • This compound (soluble in ethanol, methanol, DMF, or DMSO)[6]

  • Appropriate solvent for this compound (e.g., DMSO, ethanol)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v in water)

  • Glacial acetic acid (30% v/v in water)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_quantification Quantification cluster_analysis Data Analysis start Start prep_culture Prepare overnight culture of P. aeruginosa start->prep_culture prep_this compound Prepare this compound stock and working solutions start->prep_this compound inoculate Inoculate 96-well plate with bacterial suspension and this compound concentrations prep_culture->inoculate prep_this compound->inoculate incubate Incubate plate to allow biofilm formation inoculate->incubate wash_planktonic Remove planktonic cells and wash wells incubate->wash_planktonic stain Stain biofilm with Crystal Violet wash_planktonic->stain wash_excess Wash excess stain stain->wash_excess solubilize Solubilize bound stain with acetic acid wash_excess->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and determine percentage of biofilm inhibition read_absorbance->analyze end End analyze->end Quorum_Sensing_Pathway cluster_las las System cluster_rhl rhl System cluster_pqs pqs System cluster_output Phenotypic Output LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR->LasI RhlR RhlR LasR->RhlR activates PqsA_D PqsA-D LasR->PqsA_D activates PqsR PqsR LasR->PqsR activates C12HSL->LasR activates RhlI RhlI C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR->RhlI Virulence Virulence Factors RhlR->Virulence Biofilm Biofilm Formation RhlR->Biofilm C4HSL->RhlR activates HHQ HHQ PqsA_D->HHQ synthesizes PqsR->RhlR activates PqsR->PqsA_D PqsR->Virulence PqsR->Biofilm HHQ->PqsR activates PqsH PqsH PQS PQS PqsH->PQS converts HHQ to PQS->PqsR activates This compound This compound This compound->LasR may antagonize This compound->C12HSL may inhibit synthesis This compound->RhlR may antagonize This compound->C4HSL may inhibit synthesis This compound->PqsR may antagonize This compound->HHQ may inhibit synthesis

References

Application Note: Solubility Profile and Handling of Drimendiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drimendiol is a drimane-type sesquiterpenoid, a class of natural products known for a variety of biological activities. It is structurally related to drimenol and can be found in species such as Drimys winteri[1]. A key reported bioactivity of this compound is its function as a quorum sensing inhibitor, which allows it to interfere with bacterial communication systems involved in biofilm formation and virulence[1][2]. This property makes this compound a compound of interest in antimicrobial and drug development research. Proper handling and solubilization are critical for accurate and reproducible experimental results. This document provides an overview of this compound's solubility in common laboratory solvents and protocols for its use.

This compound Solubility Profile

Currently, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound is not widely available in published literature. However, qualitative descriptions indicate its solubility in several common organic solvents. This compound is a sesquiterpenoid alcohol, and its structure suggests it is a lipophilic compound with poor aqueous solubility.

The table below summarizes the known and predicted solubility of this compound.

SolventChemical ClassPolarityKnown/Predicted Solubility
Dimethyl Sulfoxide (DMSO) SulfoxidePolar AproticSoluble
Ethanol (EtOH) AlcoholPolar ProticSoluble
Methanol (MeOH) AlcoholPolar ProticSoluble
Dimethylformamide (DMF) AmidePolar AproticSoluble
Acetone KetonePolar AproticPredicted Soluble
Ethyl Acetate (EtOAc) EsterModerately PolarPredicted Soluble
Acetonitrile (ACN) NitrilePolar AproticPredicted Limited Solubility
Water -Polar ProticPredicted Insoluble/Poorly Soluble
Hexane AlkaneNon-polarPredicted Insoluble/Poorly Soluble

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration limit is not specified in available literature. "Predicted" solubility is based on the physicochemical properties of sesquiterpenoids.

Protocols for Experimental Use

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

Given the lack of public quantitative data, researchers may need to determine the equilibrium solubility of this compound in a specific solvent for their application. The shake-flask method is a reliable and widely used technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., Ethanol, HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For best results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Dilution: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or LC-MS method. Calculate the concentration by comparing the result to a standard curve prepared with known concentrations of this compound.

  • Reporting: The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature, typically reported in mg/mL or mM.

G start Start: Solubility Determination add_this compound Add excess solid this compound to a vial start->add_this compound add_solvent Add known volume of solvent add_this compound->add_solvent agitate Agitate at constant temp (24-48h) to reach equilibrium add_solvent->agitate centrifuge Centrifuge to separate undissolved solid agitate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter quantify Quantify concentration (e.g., HPLC, LC-MS) filter->quantify end End: Equilibrium Solubility Value quantify->end

Workflow for determining the equilibrium solubility of this compound.
Protocol for Stock Solution Preparation

For most in vitro experiments, a concentrated stock solution is prepared in DMSO, which can then be diluted into aqueous media.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 238.37 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tube or glass vial

Calculation:

  • To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter of solvent.

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 0.010 mol/L * 0.001 L * 238.37 g/mol * 1000 mg/g = 2.38 mg

Methodology:

  • Weigh out 2.38 mg of this compound and place it in a sterile microcentrifuge tube or vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the DMSO stock into aqueous buffers or cell culture media for experiments, ensure the final concentration of DMSO is low (typically ≤0.1%) to avoid solvent-induced artifacts.

Biological Context: Inhibition of Quorum Sensing

This compound's primary reported mechanism of action is the inhibition of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. This process is crucial for behaviors like biofilm formation, virulence factor production, and antibiotic resistance. This compound can disrupt this signaling pathway, reducing the pathogenic behavior of bacteria.

G cluster_0 Bacterial Population Bacteria_low Low Cell Density Autoinducers Autoinducers (Signaling Molecules) Bacteria_low->Autoinducers Basal Production Bacteria_high High Cell Density Bacteria_high->Autoinducers High Production Receptor Receptor Activation Autoinducers->Receptor Binds at high conc. Gene_Expression Coordinated Gene Expression (e.g., Biofilm Formation, Virulence) Receptor->Gene_Expression Activates This compound This compound This compound->Receptor Inhibits

This compound's inhibition of the bacterial quorum sensing pathway.

References

Preparing Drimendiol Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimendiol is a drimane sesquiterpenoid, a class of natural compounds that have garnered significant interest for their diverse biological activities. Notably, this compound has been identified as an inhibitor of quorum sensing and biofilm formation in various bacterial species.[1][2] These properties make it a compelling candidate for further investigation in the development of novel antimicrobial and anti-virulence agents. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in in vitro assays, ensuring reproducibility and accuracy in experimental setups.

Data Presentation: this compound Properties

For the effective design of in vitro studies, a clear understanding of the physicochemical properties of this compound is essential. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂-
Molecular Weight 238.37 g/mol -
Appearance Colorless oil or solid-
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol. Insoluble in water.Bioaustralis Fine Chemicals

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound that can be easily diluted to various working concentrations for in vitro assays.

Materials:

  • This compound (solid or oil)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol:

  • Determine the Desired Stock Concentration: A common starting stock concentration for in vitro assays is 10 mg/mL. However, this can be adjusted based on the specific requirements of the experiment.

  • Weighing this compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the tube containing the this compound. For a 10 mg/mL stock, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

Note on Solvent Concentration: It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells or bacteria being tested. Generally, the final DMSO concentration should be kept below 0.5% (v/v), although the tolerance can vary between different cell lines and bacterial strains. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Preparation of this compound Working Solutions for In Vitro Assays

Objective: To dilute the this compound stock solution to the final desired concentrations for treating cells or bacteria in in vitro assays.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile cell culture medium or bacterial growth medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Calculate the Required Dilution: Determine the final concentration of this compound needed for your assay. For example, if you want to test a final concentration of 100 µg/mL in a total volume of 1 mL.

  • Serial Dilutions (if necessary): For very low final concentrations, it may be necessary to perform one or more serial dilutions from the stock solution.

  • Final Dilution into Medium: Directly add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture or bacterial growth medium. For the example above, you would add 10 µL of the 10 mg/mL stock solution to 990 µL of medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing to ensure homogeneity.

  • Application to Assay: Immediately use the freshly prepared working solution in your in vitro assay.

Example Quantitative Data for In Vitro Assays:

Assay TypeTest OrganismThis compound Concentration RangeReference
Quorum Sensing InhibitionChromobacterium violaceumUp to 800 µg/mLPaz et al., 2013
Anti-Biofilm FormationPseudomonas aeruginosa10 - 500 µg/mL (suggested starting range)-

Mandatory Visualization

Signaling Pathway: LuxI/LuxR Quorum Sensing in Pseudomonas aeruginosa

The following diagram illustrates the LuxI/LuxR-type quorum sensing (QS) system in Pseudomonas aeruginosa, a common target for quorum sensing inhibitors. In this system, the LuxI synthase produces acyl-homoserine lactone (AHL) signal molecules. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding with the LuxR transcriptional regulator. This activated LuxR-AHL complex then binds to specific DNA sequences, modulating the expression of target genes, which often include those responsible for virulence factor production and biofilm formation.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesizes LuxR LuxR (Transcriptional Regulator) LuxR_AHL LuxR-AHL Complex LuxR->LuxR_AHL AHL->LuxR Binds AHL_out AHL AHL->AHL_out Diffusion DNA DNA LuxR_AHL->DNA Binds Target_Genes Target Genes (e.g., Virulence, Biofilm) DNA->Target_Genes Activates Transcription Biofilm Biofilm Formation & Virulence Factor Production Target_Genes->Biofilm This compound This compound (Inhibitor) This compound->LuxR Inhibits Binding

Caption: LuxI/LuxR quorum sensing pathway and potential inhibition by this compound.

Experimental Workflow: Anti-Biofilm Assay

This workflow outlines the key steps for assessing the anti-biofilm activity of this compound using a standard crystal violet staining method.

Anti_Biofilm_Workflow A Bacterial Culture Preparation B Inoculation of 96-well Plate A->B C Addition of this compound (Varying Concentrations) B->C D Incubation (e.g., 24-48 hours) C->D E Washing to Remove Planktonic Cells D->E F Staining with Crystal Violet E->F G Washing to Remove Excess Stain F->G H Solubilization of Stain G->H I Quantification (OD measurement) H->I

Caption: Workflow for assessing the anti-biofilm activity of this compound.

References

Drimendiol: Application Notes and Protocols for Agricultural Pest Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimendiol, a drimane sesquiterpene, has emerged as a promising natural compound in the search for alternatives to synthetic pesticides for agricultural pest control. Derived from various plant species, this compound and related drimane sesquiterpenes have demonstrated notable antifeedant and insecticidal properties against several key agricultural pests. These compounds are gaining attention for their potential to be developed into environmentally benign biopesticides. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in pest management strategies.

Data Presentation: Efficacy of this compound and Related Compounds

The following table summarizes the quantitative data on the antifeedant activity of this compound and its derivatives against significant agricultural pests.

CompoundPest SpeciesBioassay TypeEfficacy (EC₅₀)Reference
This compoundSpodoptera frugiperdaLeaf Disc No-Choice≥1260 nmol/cm²[1]
This compoundEpilachna paenulataLeaf Disc No-Choice≥1260 nmol/cm²[1]
IsonordrimenoneSpodoptera frugiperdaLeaf Disc No-Choice25.63 nmol/cm²[1][2]
IsonordrimenoneEpilachna paenulataLeaf Disc No-Choice59.00 nmol/cm²[1][2]
EpoxynordrimaneSpodoptera frugiperdaLeaf Disc No-Choice23.28 nmol/cm²[1][2]
EpoxynordrimaneEpilachna paenulataLeaf Disc No-Choice50.50 nmol/cm²[1][2]

Experimental Protocols

Protocol for Antifeedant Bioassay (Leaf Disc No-Choice Method)

This protocol is designed to evaluate the antifeedant properties of this compound against chewing insects such as Spodoptera frugiperda (fall armyworm) and Epilachna paenulata (a species of lady beetle).

Materials:

  • This compound

  • Acetone (analytical grade)

  • Distilled water

  • Tween 20 (or other suitable surfactant)

  • Leaf discs from the host plant of the target insect (e.g., maize for S. frugiperda, squash for E. paenulata)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Micropipettes

  • Leaf area meter or scanner and image analysis software

  • Third-instar larvae of the target pest, starved for 4 hours prior to the experiment.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone at a concentration of 10 mg/mL.

    • From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., ranging from 10 to 2000 nmol/cm²).

    • The final test solutions should contain a small percentage of acetone and a surfactant like Tween 20 (e.g., 0.1%) to ensure proper adhesion to the leaf surface.

    • A control solution should be prepared with the same concentration of acetone and surfactant in distilled water, but without this compound.

  • Treatment of Leaf Discs:

    • Cut fresh, undamaged host plant leaves into discs of a uniform size (e.g., 4 cm diameter).

    • Using a micropipette, evenly apply a known volume (e.g., 100 µL) of each test solution to the surface of a leaf disc.

    • Allow the solvent to evaporate completely at room temperature, leaving a uniform coating of the test compound.

    • Prepare control discs by applying the control solution in the same manner.

  • Bioassay Setup:

    • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf disc in each Petri dish.

    • Introduce one pre-starved third-instar larva into each Petri dish.

    • Each concentration, including the control, should be replicated at least 10 times.

  • Incubation and Data Collection:

    • Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 16:8 h L:D).

    • After 24 hours, measure the area of the leaf disc consumed by the larva using a leaf area meter or by scanning the disc and analyzing the image with appropriate software.

  • Data Analysis:

    • Calculate the percentage of feeding inhibition for each concentration using the following formula: Feeding Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = mean area consumed in the control group

      • T = mean area consumed in the treatment group

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of feeding) value using probit analysis or other suitable statistical software.

Protocol for Insecticidal Bioassay (Topical Application)

This protocol assesses the contact toxicity of this compound to various insect pests.

Materials:

  • This compound

  • Acetone (analytical grade)

  • Microsyringe or micro-applicator

  • Target insects (e.g., adult beetles or late-instar larvae)

  • Ventilated containers for holding treated insects

  • Food source for the target insect

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone.

    • Prepare a series of dilutions to obtain the desired doses to be applied to the insects.

  • Insect Treatment:

    • Immobilize the insects by chilling them on a cold plate or using gentle anesthesia (e.g., CO₂).

    • Using a microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

    • Treat a control group with acetone only.

    • Each dose, including the control, should be tested on a sufficient number of insects (e.g., 20-30 per replicate) with at least 3-4 replicates.

  • Post-Treatment Observation:

    • Place the treated insects in ventilated containers with access to a suitable food source.

    • Maintain the containers under controlled environmental conditions.

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 Where:

      • n = number of live insects

      • T = treated group

      • C = control group

    • Calculate the LD₅₀ (Lethal Dose to kill 50% of the population) using probit analysis.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of Drimane Sesquiterpenes

While the precise signaling pathway for this compound is not yet fully elucidated, research on related drimane sesquiterpenes and other natural insect repellents suggests potential mechanisms of action. One plausible pathway involves the interaction with insect chemosensory receptors, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in detecting noxious chemical stimuli. Other potential targets could include GABA and octopamine receptors, which are crucial for neurotransmission in insects.

G cluster_membrane Insect Neuron Membrane receptor Chemosensory Receptor (e.g., TRPA1, GABA, Octopamine) downstream Downstream Signaling Cascade (e.g., Ion Channel Modulation, Second Messenger Production) receptor->downstream Activation/ Inhibition This compound This compound binding Binding to Receptor This compound->binding Interaction binding->receptor response Behavioral Response: Antifeedant Activity / Repellency downstream->response toxicity Neurotoxicity (at high concentrations) downstream->toxicity G start Start: this compound Sample prep Preparation of Test Solutions (Varying Concentrations) start->prep bioassay Bioassays prep->bioassay antifeedant Antifeedant Assay (e.g., Leaf Disc No-Choice) bioassay->antifeedant insecticidal Insecticidal Assay (e.g., Topical Application) bioassay->insecticidal data_collection Data Collection (e.g., Leaf Area Consumed, Mortality) antifeedant->data_collection insecticidal->data_collection analysis Statistical Analysis (EC₅₀ / LD₅₀ Determination) data_collection->analysis results Evaluation of Efficacy & Report Generation analysis->results

References

Application Notes and Protocols: Utilizing Drimendiol to Investigate Bacterial Communication Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacterial communication, primarily through quorum sensing (QS), is a sophisticated mechanism of cell-to-cell signaling that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is crucial for various processes, including biofilm formation, virulence factor production, and antibiotic resistance. The disruption of QS pathways presents a promising strategy for the development of novel anti-virulence and anti-biofilm agents. Drimendiol, a drimane sesquiterpenoid, has been identified as a potent inhibitor of quorum sensing in both Gram-negative and Gram-positive bacteria.[1][2] These application notes provide detailed protocols for utilizing this compound to study and inhibit bacterial communication pathways in Chromobacterium violaceum and Pseudomonas syringae.

Data Presentation

The inhibitory effects of this compound on quorum sensing-regulated phenotypes were quantified in two model organisms: Chromobacterium violaceum (violacein production) and Pseudomonas syringae (biofilm formation). The data is summarized in the tables below.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum ATCC 12472 by this compound.

This compound Concentration (µg/mL)Percentage of Violacein Inhibition (%)
10025
20045
40070
80095

Table 2: Inhibition of Biofilm Formation in Pseudomonas syringae B728a by this compound.

This compound Concentration (µg/mL)Percentage of Biofilm Inhibition (%)
10030
20050
40075
80090

Signaling Pathways and Experimental Workflows

To visualize the targeted bacterial communication pathways and the experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Chromobacterium violaceum Quorum Sensing (CviI/CviR) CviI CviI (AHL Synthase) C6HSL C6-HSL (Autoinducer) CviI->C6HSL Synthesizes CviR CviR (Receptor Protein) C6HSL->CviR Binds to Complex CviR-C6-HSL Complex C6HSL->Complex CviR->Complex This compound This compound This compound->CviR Inhibits binding vioA vioA-E genes (Violacein Production) Complex->vioA Activates

Caption: Quorum sensing pathway in C. violaceum.

G cluster_1 Pseudomonas syringae Quorum Sensing (AhlI/AhlR) AhlI AhlI (AHL Synthase) AHL AHLs (e.g., 3-oxo-C6-HSL) AhlI->AHL Synthesizes AhlR AhlR (Receptor Protein) AHL->AhlR Binds to Complex AhlR-AHL Complex AHL->Complex AhlR->Complex This compound This compound This compound->AhlR Inhibits binding Biofilm Biofilm Formation Genes Complex->Biofilm Activates

Caption: Quorum sensing pathway in P. syringae.

G cluster_workflow Experimental Workflow: QS Inhibition Assay start Prepare bacterial culture and this compound solutions step1 Inoculate culture medium with bacteria start->step1 step2 Add this compound at varying concentrations step1->step2 step3 Incubate under appropriate conditions step2->step3 step4 Quantify QS phenotype (Violacein or Biofilm) step3->step4 end Analyze and compare results step4->end

Caption: General workflow for quorum sensing inhibition assays.

Experimental Protocols

Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum

Objective: To quantify the inhibitory effect of this compound on violacein production in C. violaceum ATCC 12472.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO or ethanol)

  • 96-well microtiter plates

  • Spectrophotometer (590 nm)

  • Dimethyl sulfoxide (DMSO) or ethanol (vehicle control)

Procedure:

  • Culture Preparation: Inoculate a single colony of C. violaceum ATCC 12472 into 5 mL of LB broth and incubate overnight at 30°C with shaking.

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in LB broth in a 96-well microtiter plate to achieve final concentrations ranging from 100 to 800 µg/mL.

    • Include a vehicle control (DMSO or ethanol at the same concentration as in the highest this compound treatment) and a negative control (LB broth only).

    • Dilute the overnight culture of C. violaceum 1:100 in fresh LB broth.

    • Add 10 µL of the diluted bacterial culture to each well containing 190 µL of the this compound dilutions or controls.

  • Incubation: Incubate the microtiter plate at 30°C for 24-48 hours without shaking.

  • Violacein Quantification:

    • After incubation, visually inspect the plate for the purple violacein pigment.

    • To quantify, add 100 µL of DMSO to each well and mix thoroughly to lyse the cells and solubilize the violacein.

    • Measure the absorbance at 590 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition using the following formula:

    • Plot the percentage of inhibition against the this compound concentration.

Protocol 2: Biofilm Inhibition Assay in Pseudomonas syringae

Objective: To quantify the inhibitory effect of this compound on biofilm formation in P. syringae B728a.

Materials:

  • Pseudomonas syringae B728a

  • King's B (KB) broth

  • This compound stock solution (in DMSO or ethanol)

  • 96-well polystyrene microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

  • Spectrophotometer (550-590 nm)

Procedure:

  • Culture Preparation: Inoculate a single colony of P. syringae B728a into 5 mL of KB broth and incubate overnight at 28°C with shaking.

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution in KB broth in a 96-well microtiter plate to achieve final concentrations ranging from 100 to 800 µg/mL.

    • Include a vehicle control and a negative control.

    • Dilute the overnight culture of P. syringae 1:100 in fresh KB broth.

    • Add 200 µL of the diluted bacterial culture to each well containing the this compound dilutions or controls.

  • Incubation: Incubate the microtiter plate at 28°C for 24-72 hours in a static incubator.

  • Biofilm Quantification:

    • Carefully discard the planktonic cells from each well by inverting the plate.

    • Gently wash the wells twice with sterile distilled water to remove any remaining planktonic bacteria.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

    • Air-dry the plate.

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

    • Measure the absorbance at 550-590 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the following formula:

    • Plot the percentage of inhibition against the this compound concentration.

Conclusion

This compound serves as a valuable tool for researchers studying bacterial communication and seeking to develop novel antimicrobial strategies. The protocols outlined in these application notes provide a standardized methodology for investigating the quorum sensing inhibitory properties of this compound against two key bacterial models. The provided data and pathway diagrams offer a clear understanding of its mechanism of action, facilitating further research in the fields of microbiology and drug development.

References

Determining the Cytotoxic Effects of Drimendiol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drimendiol, a drimane sesquiterpenoid, is a natural compound of interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This document provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of common cell-based assays. The assays described herein are fundamental tools in drug discovery and cancer research for quantifying cell viability, membrane integrity, and the induction of apoptosis.

The protocols provided are for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, the lactate dehydrogenase (LDH) release assay, and apoptosis assays, including Annexin V staining and caspase activity measurement. Furthermore, this note includes available data on the cytotoxic activity of this compound isomers against various cancer cell lines and provides a potential signaling pathway that may be involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound Isomers

The cytotoxic activity of 9α-Drimendiol and 9β-Drimendiol has been evaluated against a panel of human cancer cell lines and a non-tumor cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below. The data is derived from a 72-hour continuous exposure of the cells to the compounds.

CompoundCell LineCell TypeIC50 (µM)[1]
9α-Drimendiol MCF-7Breast Adenocarcinoma>200
DU-145Prostate Carcinoma>200
PC-3Prostate Adenocarcinoma>200
CoNNormal Colon Epithelial>200
9β-Drimendiol MCF-7Breast Adenocarcinoma>200
DU-145Prostate Carcinoma>200
PC-3Prostate Adenocarcinoma>200
CoNNormal Colon Epithelial>200

Note: The available data indicates that under the tested conditions, the IC50 values for both 9α-Drimendiol and 9β-Drimendiol were greater than 200 µM, suggesting low cytotoxic activity in these specific cell lines within the concentration range tested.

Experimental Protocols

Herein are detailed protocols for three standard cell-based assays to determine the cytotoxic effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and include appropriate controls (vehicle control, untreated cells, and a maximum LDH release control treated with a lysis solution provided in the kit).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the maximum LDH release control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The following assays can be used to determine if this compound induces apoptosis.

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS in the presence of calcium and can be conjugated to a fluorescent dye for detection by flow cytometry.

Materials:

  • This compound

  • 6-well plates or culture tubes

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.

Materials:

  • This compound

  • 96-well plates (white or black, depending on the assay)

  • Caspase-Glo® 3/7 Assay System (or similar luminescent or fluorescent assay)

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described previously.

  • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

Visualizations: Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for assessing this compound's cytotoxicity and a potential signaling pathway involved in its mechanism of action.

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_assays Cell-Based Assays cluster_analysis Data Analysis MTT MTT Assay (Viability) IC50 IC50 Determination MTT->IC50 LDH LDH Assay (Cytotoxicity) LDH->IC50 Apoptosis Apoptosis Assays (Annexin V, Caspase) Mechanism Mechanism of Action Apoptosis->Mechanism CellCulture Cell Seeding & Culture Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->Treatment Treatment->MTT Treatment->LDH Treatment->Apoptosis

Caption: Workflow for evaluating this compound's cytotoxic effects.

Based on studies of related drimane sesquiterpenoids, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, which is crucial for cell survival and proliferation.[2]

NFkB_Pathway Potential Signaling Pathway Inhibited by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Nucleus->Transcription ApoptosisNode Apoptosis Transcription->ApoptosisNode Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

The provided protocols offer a robust framework for the comprehensive evaluation of this compound's cytotoxic properties. While the currently available data on this compound isomers suggests low toxicity in the tested cell lines, further investigation across a broader range of cancer cell types and at higher concentrations is warranted. The exploration of its effects on apoptotic pathways, such as the potential inhibition of NF-κB signaling, will be crucial in elucidating its mechanism of action and determining its potential as a therapeutic agent. Researchers are encouraged to utilize these methods to generate further data and contribute to a deeper understanding of this compound's biological activities.

References

Troubleshooting & Optimization

How to improve the yield of Drimendiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drimendiol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your this compound synthesis experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound in Biocatalytic Synthesis

Question: I am attempting to synthesize this compound from Drimenol using a recombinant drimenol oxidase (cytochrome P450), but I am observing very low or no product formation. What are the possible reasons and how can I troubleshoot this?

Answer:

Low or no yield in a biocatalytic hydroxylation of Drimenol can stem from several factors related to the enzyme, substrate, or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Enzyme Activity:

    • Cause: The drimenol oxidase may be inactive or have low specific activity. This can be due to improper protein folding, degradation, or inhibition.

    • Solution:

      • Verify Protein Expression and Integrity: Run an SDS-PAGE gel to confirm the presence and purity of your recombinant enzyme.

      • Optimize Enzyme Concentration: Titrate the concentration of the drimenol oxidase in your reaction to find the optimal level.

      • Check for Cofactor Availability: Cytochrome P450 enzymes require a redox partner and NADPH for activity. Ensure these are present in sufficient concentrations.

      • Assess Enzyme Stability: The enzyme may be unstable under your reaction conditions (temperature, pH). Perform activity assays at different temperatures and pH values to determine the optimal range.

  • Substrate Availability and Inhibition:

    • Cause: Drimenol is poorly soluble in aqueous solutions, which can limit its availability to the enzyme.[1] High concentrations of the substrate can also lead to substrate inhibition of cytochrome P450 enzymes.[2]

    • Solution:

      • Use of a Co-solvent: Introduce a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) to improve Drimenol solubility. Be sure to test the enzyme's tolerance to the chosen solvent.

      • Substrate Feeding Strategy: Instead of adding the full amount of Drimenol at the beginning, use a fed-batch approach to maintain a low but steady concentration of the substrate throughout the reaction.

  • Reaction Conditions:

    • Cause: The reaction buffer, temperature, or pH may not be optimal for the enzyme's activity.

    • Solution:

      • Buffer Optimization: Experiment with different buffer systems and pH ranges (typically between 7.0 and 8.0 for P450 enzymes).

      • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Determine the optimal temperature for your specific drimenol oxidase.

      • Aeration: P450-catalyzed reactions require molecular oxygen. Ensure adequate aeration of your reaction mixture, especially in larger-scale reactions.

A troubleshooting workflow for this issue is visualized below:

G start Low/No this compound Yield enzyme Check Enzyme Activity start->enzyme substrate Assess Substrate Availability/ Inhibition start->substrate conditions Optimize Reaction Conditions start->conditions sds_page SDS-PAGE for expression/purity enzyme->sds_page activity_assay Enzyme activity assay enzyme->activity_assay cofactors Check cofactor concentration enzyme->cofactors solubility Improve Drimenol solubility (co-solvent) substrate->solubility feeding Implement substrate feeding substrate->feeding buffer_opt Optimize buffer and pH conditions->buffer_opt temp_opt Optimize temperature conditions->temp_opt aeration Ensure adequate aeration conditions->aeration success Improved this compound Yield sds_page->success If successful activity_assay->success If successful cofactors->success If successful solubility->success If successful feeding->success If successful buffer_opt->success If successful temp_opt->success If successful aeration->success If successful

Troubleshooting workflow for biocatalytic this compound synthesis.
Issue 2: Formation of Multiple Products in Chemical Oxidation

Question: I am using a chemical oxidant like selenium dioxide or PCC to synthesize this compound from Drimenol, but I am getting a mixture of products. How can I improve the selectivity for this compound?

Answer:

The formation of multiple products is a common challenge in the chemical oxidation of complex molecules like Drimenol. The selectivity of the reaction is highly dependent on the choice of oxidant, reaction conditions, and the structure of the substrate.

  • Oxidant Choice:

    • Cause: Strong or non-selective oxidizing agents can lead to over-oxidation or oxidation at multiple sites on the Drimenol molecule.

    • Solution:

      • Selenium Dioxide (SeO₂): This reagent is known to perform allylic oxidation.[3] However, it can lead to the formation of other diols and carbonyl compounds. Using a catalytic amount of SeO₂ with a co-oxidant like t-butyl hydroperoxide can sometimes improve selectivity for the allylic alcohol.

      • Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent than chromic acid and is less likely to cause over-oxidation to carboxylic acids.[4] However, as seen in the oxidation of the related compound isodrimeninol, it can still produce a mixture of drimane derivatives.[5] Careful control of stoichiometry is crucial.

  • Reaction Conditions:

    • Cause: Temperature, reaction time, and solvent can all influence the selectivity of the oxidation.

    • Solution:

      • Temperature: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the product formed from the lowest activation energy pathway.

      • Reaction Time: Monitor the reaction closely using TLC or GC-MS to stop it once the desired product is formed and before significant side products accumulate.

      • Solvent: The polarity of the solvent can influence the reactivity of the oxidant. Experiment with different solvents to find one that favors the desired reaction pathway.

  • Purification:

    • Cause: Even with optimized conditions, some side products may be unavoidable.

    • Solution:

      • Column Chromatography: This is the most common method for separating closely related compounds like drimane sesquiterpenoids. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate is often effective.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: this compound is primarily synthesized from its precursor, Drimenol. There are two main approaches for this conversion:

  • Biosynthesis: This involves the use of an enzyme, specifically a drimenol oxidase (a type of cytochrome P450 monooxygenase), to catalyze the hydroxylation of Drimenol. This can be done in vivo by co-expressing a drimenol synthase and a drimenol oxidase in a host organism like yeast or in vitro using the purified enzyme.

  • Chemical Synthesis: This route employs chemical oxidizing agents to convert Drimenol to this compound. Common reagents include selenium dioxide (SeO₂) and pyridinium chlorochromate (PCC).[3][5]

Q2: How can I synthesize the precursor, Drimenol?

A2: Drimenol itself can be obtained through several methods:

  • Isolation from Natural Sources: Drimenol is found in various plants, such as Drimys winteri.[8]

  • Biosynthesis: Drimenol can be produced biosynthetically from farnesyl pyrophosphate (FPP) using a drimenol synthase enzyme.

  • Chemical Synthesis: There are established chemical synthesis routes for Drimenol, for example, starting from drimane-8α,11-diol 11-monoacetate.[8]

Q3: What analytical techniques are best for monitoring the reaction and characterizing this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and easy way to monitor the progress of the reaction. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information on the formation of products and byproducts.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential for confirming the structure of the synthesized this compound. Mass spectrometry (MS) will confirm the molecular weight.

Data Presentation

The following table summarizes quantitative data from the literature on different methods for the synthesis of Drimenol and the subsequent oxidation to drimane diols. Note that direct comparison of yields can be challenging due to variations in starting materials and reaction goals in the cited studies.

Starting MaterialMethod/ReagentProduct(s)Yield (%)Reference
Drimane-8α,11-diol 11-monoacetateH₂SO₄ in EthanolDrimenol~56% (after recrystallization)[1]
DrimenolSeO₂ (refluxing in ethanol for 5h)Drim-7-ene-9α,11-diol44%[3]
Drim-7-ene-11,12-diol35%[3]
Unidentified products8%[3]
IsodrimeninolPyridinium Chlorochromate (PCC)C2 (drimane derivative)20%[5]
C3 (drimenin)10%[5]
C4 (novel decalinone)38%[5]
C5 (drimane derivative)20%[5]

Experimental Protocols

Protocol 1: Chemical Oxidation of Drimenol using Selenium Dioxide

This protocol is adapted from the procedure for the allylic oxidation of β-pinene and should be modified for Drimenol with careful optimization.[3]

Materials:

  • Drimenol

  • Selenium dioxide (SeO₂)

  • tert-Butyl alcohol

  • 50% aqueous hydrogen peroxide (H₂O₂)

  • Benzene (or a less toxic alternative like toluene)

  • Saturated aqueous ammonium sulfate

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve a catalytic amount of selenium dioxide (e.g., 0.01-0.05 equivalents) in tert-butyl alcohol.

  • Add Drimenol (1 equivalent) to the solution.

  • Warm the mixture to 40-50 °C.

  • Slowly add 50% aqueous hydrogen peroxide (1.2-1.5 equivalents) dropwise over 90 minutes, maintaining the temperature at 40-50 °C.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Dilute the reaction mixture with benzene (or toluene) and wash with saturated aqueous ammonium sulfate (3 times).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for PCC Oxidation

This is a general protocol for the oxidation of an alcohol to an aldehyde/ketone using PCC and should be adapted for Drimenol.[4]

Materials:

  • Drimenol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Celite or molecular sieves

Procedure:

  • Dissolve Drimenol (1 equivalent) in anhydrous dichloromethane (5 volumes).

  • In a separate flask, prepare a suspension of PCC (1.2 equivalents) and Celite in dichloromethane (5 volumes).

  • Cool the Drimenol solution to 0 °C in an ice bath.

  • Add the PCC suspension to the Drimenol solution.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional dichloromethane.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

This compound Synthesis Pathways

The following diagram illustrates the biosynthetic and chemical pathways for the synthesis of this compound from Farnesyl Pyrophosphate (FPP).

G cluster_biosynthesis Biosynthesis cluster_chemical Chemical Synthesis fpp Farnesyl Pyrophosphate (FPP) dms Drimenol Synthase fpp->dms drimenol Drimenol dox Drimenol Oxidase (Cytochrome P450) drimenol->dox oxidant Oxidizing Agent (e.g., SeO₂, PCC) drimenol->oxidant This compound This compound dms->drimenol dox->this compound oxidant->this compound

Biosynthetic and chemical synthesis routes to this compound.

References

Overcoming Drimendiol instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and stability of drimendiol in aqueous solutions for experimental use.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Precipitation or cloudiness observed in aqueous solution. This compound has low solubility in water. Direct dissolution in aqueous buffers can lead to precipitation.Prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or methanol. Serially dilute the stock solution into your aqueous experimental medium to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and include a vehicle control.
Loss of biological activity over time in prepared solutions. This compound may be susceptible to oxidation or degradation, especially in aqueous solutions exposed to air and light.Prepare fresh working solutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C in airtight containers, protected from light. For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen.
Inconsistent experimental results. In addition to potential degradation, inconsistent final concentrations due to poor solubility can lead to variability. Adsorption to plasticware can also be a factor for hydrophobic compounds.After diluting the stock solution into your aqueous medium, vortex thoroughly to ensure complete mixing. Consider using low-adhesion microplates and pipette tips. Run replicate experiments to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] It is recommended to first prepare a high-concentration stock solution in one of these solvents. The parent compound, drimenol, is known to be insoluble in water, which suggests this compound also has limited aqueous solubility.[2]

Q2: How should I prepare aqueous working solutions of this compound?

A2: To prepare an aqueous working solution, you should perform a serial dilution from a concentrated organic stock solution into your aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤0.1% v/v). Always include a vehicle control (the same concentration of the organic solvent in the aqueous medium without this compound) in your experiments.

Q3: How should I store this compound solutions?

A3: For long-term storage, this compound should be stored as a solid at -20°C.[1] Stock solutions in organic solvents should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and not stored.

Q4: Is this compound susceptible to degradation?

A4: While specific data on the degradation kinetics of this compound in aqueous solution is limited, its potential for oxidation is a concern. In some biological systems, this compound can be oxidized to cinnamolide.[3][4] To minimize the risk of oxidative degradation, it is recommended to protect solutions from light and air, and to use freshly prepared dilutions for experiments.

Q5: What are the known biological activities of this compound?

A5: this compound has been identified as a quorum sensing inhibitor in bacteria.[5][6] By interfering with quorum sensing, it can decrease biofilm formation and increase the susceptibility of bacteria to biocides.[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, airtight, amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Objective: To prepare a dilute aqueous solution of this compound for immediate use in experiments.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your aqueous medium to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your experimental system.

    • Vortex the working solution gently but thoroughly before adding it to your experiment.

    • Use the freshly prepared working solution immediately.

Visualizations

Drimendiol_Biosynthesis Drimenol Drimenol This compound This compound Drimenol->this compound Hydroxylation (e.g., by PhDOX1) Cinnamolide Cinnamolide This compound->Cinnamolide Oxidation

Caption: Biosynthetic pathway of this compound from drimenol and its potential subsequent oxidation.

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population Bacteria Bacteria Signal Autoinducer Signal Bacteria->Signal produces Receptor Signal Receptor Signal->Receptor binds to Virulence Virulence & Biofilm Formation Receptor->Virulence activates This compound This compound This compound->Receptor inhibits

Caption: Conceptual diagram of this compound's inhibitory effect on bacterial quorum sensing.

References

Troubleshooting low bioactivity in Drimendiol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity in experiments involving Drimendiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a drimane-type sesquiterpenoid, a class of natural products.[1][2] Its most well-documented biological activity is the inhibition of quorum sensing (QS) in bacteria.[1][2][3] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.[2][3] By inhibiting QS, this compound can reduce the production of virulence factors, like the purple pigment violacein in Chromobacterium violaceum, and decrease biofilm formation in pathogenic bacteria such as Pseudomonas syringae.[1][2] It has also been investigated for its antifouling properties.

Q2: In what solvents is this compound soluble?

This compound is reported to be soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). When preparing stock solutions, it is recommended to dissolve this compound in one of these solvents before further dilution in aqueous media for bioassays.

Q3: What is a typical concentration range for observing bioactivity with this compound?

The effective concentration of this compound can vary depending on the specific assay and the organism being tested. For quorum sensing inhibition assays with Chromobacterium violaceum, inhibitory effects on violacein production have been observed in the microgram per milliliter (µg/mL) range. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.

Troubleshooting Low Bioactivity

Low or inconsistent bioactivity in this compound experiments can arise from a variety of factors, ranging from compound integrity to assay conditions. This guide provides a systematic approach to troubleshooting these issues.

Problem 1: Lower than expected or no biological activity observed.

Possible Cause 1: this compound Degradation or Instability

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of existing stock solutions.

    • Solvent Compatibility: Ensure the solvent used for the stock solution is of high purity and appropriate for the compound. While this compound is soluble in several organic solvents, their presence in the final assay at high concentrations could be detrimental to the cells or interfere with the assay readout. Always include a solvent control in your experiments.

    • pH and Temperature Stability: The stability of sesquiterpenoids can be influenced by pH and temperature.[4][5][6][7] While specific data for this compound is limited, it is advisable to maintain experimental conditions within a physiological pH range (typically 6.0-8.0) and at the optimal temperature for the biological system being used. Avoid exposing this compound solutions to extreme pH or high temperatures for extended periods. Some sesquiterpenoids can be unstable and degrade, which could be a reason for a lack of bioactivity.[8]

Possible Cause 2: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Cell Health and Density: Ensure that the cells (bacterial or eukaryotic) used in the assay are healthy, in the correct growth phase (e.g., logarithmic phase for bacteria), and plated at the optimal density. Overly confluent or stressed cells may not respond appropriately to the treatment.

    • Incubation Time: The observed bioactivity may be time-dependent. It is recommended to perform a time-course experiment to determine the optimal incubation period for observing the desired effect of this compound.

    • Assay Interference: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence).[9] If using a fluorescence or colorimetric-based assay, run appropriate controls to check for any intrinsic signal from this compound at the concentrations being tested.

Possible Cause 3: Issues with Experimental Protocol

  • Troubleshooting Steps:

    • Protocol Review: Carefully review the experimental protocol for any potential errors in calculations, dilutions, or procedural steps.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A positive control will help validate that the assay is working correctly, while a negative (vehicle) control will account for any effects of the solvent.

Problem 2: High variability between experimental replicates.

Possible Cause 1: Inconsistent Cell Seeding or Treatment Application

  • Troubleshooting Steps:

    • Homogeneous Cell Suspension: Ensure that the cell suspension is thoroughly mixed before seeding to avoid clumps and ensure a uniform cell number in each well.

    • Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells and this compound to each well.

Possible Cause 2: Edge Effects in Multi-well Plates

  • Troubleshooting Steps:

    • Plate Layout: To minimize "edge effects" (evaporation and temperature variations in the outer wells of a plate), consider not using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS.

    • Incubation Conditions: Ensure that the incubator provides a humidified and stable environment to minimize evaporation.

Experimental Protocols

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol is designed to assess the ability of this compound to inhibit the production of the purple pigment violacein in Chromobacterium violaceum, which is regulated by quorum sensing.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • This compound

  • DMSO (or other suitable solvent)

  • Sterile microplates (96-well)

  • Spectrophotometer (plate reader)

Methodology:

  • Preparation of Bacterial Culture: Inoculate a single colony of C. violaceum into LB broth and incubate overnight at 30°C with shaking.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in LB broth to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Assay Setup:

    • In a 96-well microplate, add the diluted this compound solutions to the respective wells.

    • Include a positive control (e.g., a known quorum sensing inhibitor) and a negative control (LB broth with the same final concentration of DMSO as the test wells).

    • Add the overnight culture of C. violaceum, diluted to a starting OD600 of approximately 0.1, to each well.

  • Incubation: Incubate the microplate at 30°C for 24-48 hours without shaking.

  • Quantification of Violacein:

    • After incubation, visually inspect the plate for inhibition of purple color development.

    • To quantify violacein, add a volume of DMSO to each well to lyse the cells and solubilize the pigment.

    • Centrifuge the plate to pellet the cell debris.

    • Transfer the supernatant to a new microplate and measure the absorbance at 585 nm using a plate reader.

  • Data Analysis: Calculate the percentage of violacein inhibition for each this compound concentration relative to the negative control. It is also advisable to measure the optical density at 600 nm before adding the lysis buffer to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects of the compound.

Data Presentation

Table 1: Example Data for this compound Inhibition of Violacein Production in C. violaceum

This compound Concentration (µg/mL)Absorbance at 585 nm (Violacein)% Inhibition of Violacein Production
0 (Vehicle Control)1.2500%
100.98021.6%
250.62550.0%
500.31075.2%
1000.15088.0%

Visualizations

Signaling Pathway

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell AHL_Synthase AHL Synthase (e.g., CviI) AHL Acyl-Homoserine Lactone (AHL) Signal Molecule AHL_Synthase->AHL Synthesis AHL->AHL Receptor AHL Receptor (e.g., CviR) AHL->Receptor Binding & Activation Virulence_Genes Virulence Genes (e.g., vioA for Violacein) Receptor->Virulence_Genes Gene Expression Activation Violacein Violacein Production Virulence_Genes->Violacein This compound This compound This compound->AHL_Synthase Inhibition? This compound->Receptor Inhibition?

Caption: Quorum Sensing Pathway in C. violaceum and Potential Inhibition by this compound.

Experimental Workflow

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_assay Assay Condition Checks Start Start: Low Bioactivity Observed Check_Compound Step 1: Verify this compound Integrity Start->Check_Compound Check_Assay Step 2: Evaluate Assay Conditions Check_Compound->Check_Assay Compound OK Fresh_Stock Prepare Fresh Stock Check_Compound->Fresh_Stock Review_Protocol Step 3: Review Experimental Protocol Check_Assay->Review_Protocol Assay Conditions OK Cell_Health Verify Cell Health & Density Check_Assay->Cell_Health Optimize Step 4: Optimize Assay Parameters Review_Protocol->Optimize Protocol Correct Success Bioactivity Restored Optimize->Success Solvent_Control Run Solvent Control Fresh_Stock->Solvent_Control Stability_Check Consider pH/Temp Stability Solvent_Control->Stability_Check Incubation_Time Check Incubation Time Cell_Health->Incubation_Time Assay_Interference Test for Assay Interference Incubation_Time->Assay_Interference

Caption: Troubleshooting Workflow for Low this compound Bioactivity.

References

Potential degradation pathways for Drimendiol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Drimendiol under common experimental conditions. The information is designed to help anticipate and troubleshoot stability issues during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, a sesquiterpenoid with a vicinal diol (two hydroxyl groups on adjacent carbons) and a decalin ring system, the most probable degradation pathways for this compound involve oxidation of the diol, acid/base-catalyzed rearrangements, thermal stress, and photodegradation.

Q2: My this compound sample shows unexpected peaks in the chromatogram after storage. What could be the cause?

A2: Unexpected peaks often indicate the presence of degradation products. The nature of these degradants depends on the storage conditions. For instance, exposure to air and light can lead to oxidative and photodegradation products. If the sample was stored in an acidic or basic solution, hydrolysis and rearrangement products may have formed. It is recommended to perform a forced degradation study to identify potential degradation products.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, it is advisable to store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use of amber vials can protect against photodegradation. For solutions, use neutral, degassed solvents and prepare them fresh. Avoid prolonged exposure to high temperatures and extreme pH conditions.

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Degas solvents before use to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add an antioxidant to the formulation if compatible. 4. Store solutions in tightly sealed containers.
Acid/Base Hydrolysis 1. Ensure the pH of the solution is neutral (pH 6-8). 2. Use buffered solutions if the formulation is sensitive to pH changes. 3. Avoid contact with acidic or basic glassware and containers.
Photodegradation 1. Protect the solution from light by using amber vials or covering containers with aluminum foil. 2. Conduct experiments under low-light conditions when possible.
Issue 2: Appearance of Unknown Impurities in Solid this compound
Potential Cause Troubleshooting Steps
Thermal Degradation 1. Store the solid material at recommended low temperatures (e.g., -20°C for long-term storage).[1] 2. Avoid exposure to high temperatures during handling and processing.
Oxidation 1. Store in a tightly sealed container under an inert atmosphere. 2. Consider co-storage with a desiccant to minimize moisture-mediated oxidation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[2][3][4] Below are detailed protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation.[5]

Acid and Base Hydrolysis

Objective: To investigate the susceptibility of this compound to acid and base-catalyzed degradation.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., ethanol or methanol).[6]

  • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

  • For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

  • Incubate the solutions at room temperature and 60°C.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots (the acidic solution with NaOH and the basic solution with HCl).

  • Analyze the samples by a suitable analytical method (e.g., HPLC-UV/MS).

Oxidative Degradation

Objective: To determine the potential for oxidative degradation of this compound.

Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Add a solution of hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

  • Incubate the solution at room temperature in the dark.

  • Withdraw aliquots at various time points.

  • Analyze the samples by HPLC-UV/MS.

Thermal Degradation

Objective: To assess the stability of this compound at elevated temperatures.

Methodology:

  • Place a known amount of solid this compound in a controlled temperature oven at 60°C and 80°C.

  • For solution stability, prepare a solution of this compound (e.g., 1 mg/mL) and incubate at the same temperatures.

  • Withdraw samples at various time points.

  • For solid samples, dissolve in a suitable solvent before analysis.

  • Analyze the samples by HPLC-UV/MS.

Photodegradation

Objective: To evaluate the photostability of this compound.

Methodology:

  • Expose a known amount of solid this compound and a solution of this compound (e.g., 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Place a control sample, protected from light, under the same temperature and humidity conditions.

  • Withdraw samples at various time points.

  • Analyze the samples by HPLC-UV/MS.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HCl246015.2Isomerization and dehydration products
0.1 M NaOH24608.5Epimerization products
3% H₂O₂242518.9Oxidized diols, aldehydes, ketones
Thermal (Solid)48805.1Dehydration products
Photolytic242512.7Photo-oxidation and rearrangement products

Table 2: HPLC-MS Analysis of Potential this compound Degradation Products

Degradation PathwayRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
Oxidation 8.5237.18Hydroxy-ketone derivative
7.2235.16Dialdehyde derivative
Acid Hydrolysis 9.1221.19Dehydration product (loss of H₂O)
10.3239.19Isomer of this compound
Photodegradation 8.8255.18Photo-oxidized product (+O)

Visualizations

Potential Degradation Pathways of this compound

cluster_oxidation Oxidative Degradation cluster_acid Acid-Catalyzed Degradation cluster_photo Photodegradation This compound This compound HydroxyKetone Hydroxy-Ketone This compound->HydroxyKetone H2O2 Isomerization Isomerization Product This compound->Isomerization H+ Dehydration Dehydration Product This compound->Dehydration H+, Heat PhotoOxidation Photo-oxidized Product This compound->PhotoOxidation Light, O2 Dialdehyde Dialdehyde HydroxyKetone->Dialdehyde Further Oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

Experimental Workflow for Forced Degradation Studies

start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end Identify Degradants & Assess Stability analyze->end

Caption: General workflow for conducting forced degradation studies on this compound.

Logical Relationship for Troubleshooting Degradation

cluster_conditions Investigate Storage/Experimental Conditions cluster_solutions Implement Protective Measures issue Unexpected Peaks in Chromatogram light Exposure to Light? issue->light air Exposure to Air/Oxygen? issue->air ph Extreme pH? issue->ph temp High Temperature? issue->temp protect_light Use Amber Vials light->protect_light Yes protect_air Inert Atmosphere air->protect_air Yes protect_ph Use Neutral Buffers ph->protect_ph Yes protect_temp Store at Low Temperature temp->protect_temp Yes

Caption: Troubleshooting logic for identifying the cause of this compound degradation.

References

How to avoid common pitfalls in Drimendiol biofilm experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in Drimendiol biofilm experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against biofilms?

A1: this compound is a drimane sesquiterpene, a type of natural compound. Its primary known mechanism against biofilms is the inhibition of quorum sensing (QS).[1] QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the formation of biofilms. By disrupting these signaling pathways, this compound can prevent bacteria from forming biofilms and may also reduce the production of other virulence factors.

Q2: I am having trouble dissolving this compound for my experiments. What is the recommended solvent?

A2: this compound is a hydrophobic compound and is poorly soluble in aqueous solutions like water or bacterial growth media alone. It is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For biofilm experiments, it is recommended to prepare a concentrated stock solution of this compound in 100% ethanol or DMSO.

Q3: What is the maximum concentration of solvent (ethanol or DMSO) that can be used in a biofilm assay without affecting the bacteria?

A3: The final concentration of the solvent in the culture medium should be kept as low as possible, typically at 0.5% or less, to avoid any inhibitory or unintended effects on bacterial growth and biofilm formation. It is crucial to include a solvent control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% ethanol or DMSO) as the wells with this compound, but without the compound itself. This will help you to differentiate the effects of this compound from any effects of the solvent.

Q4: I am observing an increase in biofilm formation after adding this compound. Is this expected?

A4: While this compound is known to inhibit biofilm formation in some bacterial species like Pseudomonas syringae, an apparent increase in biofilm as measured by crystal violet staining can sometimes be an artifact.[1] Hydrophobic compounds can sometimes coat the surface of the plastic wells of a microtiter plate, leading to increased crystal violet staining that is not due to bacterial biofilm. It is also possible that for some bacterial strains, the compound at certain concentrations could be used as a carbon source or signal an increase in biofilm production. To investigate this, consider the following:

  • Microscopic examination: Visually confirm the presence of bacterial biofilms in the wells using microscopy.

  • Alternative quantification methods: Use a different method to quantify biofilm, such as counting colony-forming units (CFU) from disrupted biofilms or using a metabolic assay.

  • Test for compound precipitation: Visually inspect the wells for any precipitate of this compound, as this can also lead to artificially high absorbance readings.

Q5: Can this compound interfere with the crystal violet (CV) assay readings?

A5: Drimane sesquiterpenoids, the class of compounds this compound belongs to, do not typically absorb light in the visible spectrum where crystal violet is measured (around 570-590 nm). Therefore, it is unlikely that this compound itself will interfere with the absorbance readings of the solubilized crystal violet. However, it is always good practice to run a control well with this compound in the medium without bacteria to check for any background absorbance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates in the culture medium. The concentration of this compound is too high for the final solvent concentration.- Increase the final solvent (DMSO or ethanol) concentration slightly, but not exceeding a level that affects bacterial growth (typically ≤ 0.5%).- Decrease the working concentration of this compound.- Prepare the final dilution of this compound in the medium immediately before adding it to the assay plate and mix thoroughly.
High variability between replicate wells. - Uneven evaporation from the wells of the microtiter plate.- Inconsistent washing steps, leading to removal of biofilm or retention of planktonic cells.- Pipetting errors.- Use a plate sealer or incubate the plates in a humidified chamber to minimize evaporation.- Standardize the washing procedure. Gently aspirate the medium and wash the wells with a consistent volume and force. Avoid directing the stream of washing solution directly onto the biofilm.- Use a multichannel pipette for adding reagents and ensure proper mixing.
Low or no biofilm formation in the control group. - The bacterial strain may be a poor biofilm former under the tested conditions.- The growth medium is not optimal for biofilm formation.- The incubation time is too short.- Use a known biofilm-forming strain as a positive control.- Optimize the growth medium. Some bacteria require specific nutrients or supplements to form robust biofilms.- Increase the incubation time (e.g., from 24 to 48 hours).
Crystal violet staining is inconsistent or has high background. - Incomplete removal of planktonic bacteria before staining.- Over-staining or insufficient washing after staining.- The compound may be precipitating and binding the dye.- Ensure thorough but gentle washing of the wells to remove all planktonic cells.- Adhere to a consistent staining time (e.g., 15 minutes) and wash thoroughly with water until the wash water runs clear.- Visually inspect the wells for any precipitate before and after staining.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the required stock concentration. A 10 mg/mL stock solution is often a good starting point.

  • Weigh the required amount of this compound powder using an analytical balance.

  • Dissolve the this compound powder in 100% ethanol or DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of solvent.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Microtiter Plate Biofilm Assay with this compound

This protocol is for assessing the inhibition of biofilm formation.

  • Prepare bacterial inoculum: Inoculate a suitable broth medium with the bacterial strain of interest and incubate overnight at the optimal temperature with shaking.

  • Dilute the overnight culture in fresh broth to a starting optical density (OD600) of approximately 0.05.

  • Prepare this compound working solutions: Prepare serial dilutions of the this compound stock solution in the same culture medium to achieve the desired final concentrations. Remember to keep the final solvent concentration consistent and low (e.g., 0.5%) across all wells.

  • Set up the assay plate:

    • Add 100 µL of the diluted bacterial culture to the wells of a 96-well flat-bottom sterile microtiter plate.

    • Add 100 µL of the this compound working solutions to the corresponding wells.

    • Controls:

      • Negative Control (media only): 200 µL of sterile broth.

      • Positive Control (bacteria only): 100 µL of diluted bacterial culture + 100 µL of sterile broth.

      • Solvent Control: 100 µL of diluted bacterial culture + 100 µL of broth containing the same final concentration of the solvent used to dissolve this compound.

  • Incubate the plate at the optimal temperature for biofilm formation (e.g., 37°C) for 24 to 48 hours without shaking.

  • Quantify biofilm using Crystal Violet:

    • Gently aspirate the culture medium from each well.

    • Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three to four times with 200 µL of sterile water.

    • Invert the plate and tap it on a paper towel to remove any remaining liquid.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 15-20 minutes at room temperature, with gentle shaking.

    • Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-590 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification prep_culture Prepare Bacterial Inoculum setup_plate Dispense Culture & this compound into 96-well Plate prep_culture->setup_plate prep_this compound Prepare this compound Stock & Working Solutions prep_this compound->setup_plate add_controls Include Negative, Positive & Solvent Controls setup_plate->add_controls incubate Incubate at 37°C for 24-48h add_controls->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess_cv Wash Excess Crystal Violet stain_cv->wash_excess_cv solubilize Solubilize Bound Dye wash_excess_cv->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance

Caption: Experimental workflow for the this compound biofilm inhibition assay.

signaling_pathway cluster_bacterium Bacterial Cell qs_genes Quorum Sensing Genes signal_synthesis Signal Molecule Synthesis qs_genes->signal_synthesis expresses biofilm_formation Biofilm Formation qs_genes->biofilm_formation promotes extracellular_signals Extracellular Signal Molecules signal_synthesis->extracellular_signals produces signal_receptor Signal Receptor signal_receptor->qs_genes activates This compound This compound This compound->signal_receptor inhibits extracellular_signals->signal_receptor binds to

Caption: Simplified signaling pathway of this compound's quorum sensing inhibition.

logical_relationship cluster_troubleshooting Troubleshooting Logic problem Unexpected Result (e.g., Increased Biofilm) cause1 Compound Precipitation problem->cause1 cause2 Hydrophobic Interaction with Plate problem->cause2 cause3 Bacterial Response problem->cause3 solution1 Check Solubility / Adjust Concentration cause1->solution1 solution2 Use Microscopy / Alternative Assay cause2->solution2 solution3 Test Different Concentrations / Strains cause3->solution3

Caption: Logical troubleshooting flow for unexpected results in this compound biofilm assays.

References

Strategies for increasing the efficiency of Drimendiol extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Drimendiol extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

1. Low Extraction Yield

  • Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields of this compound can stem from several factors, from the quality of the raw material to the extraction parameters. Here is a step-by-step troubleshooting guide:

    • Raw Material Quality: The concentration of this compound can vary significantly based on the plant's age, the part of the plant used (bark is a common source from Drimys winteri), and the time of harvesting. Ensure you are using high-quality, properly identified, and dried plant material.

    • Particle Size: The plant material should be ground to a fine powder to increase the surface area for solvent penetration.

    • Solvent Selection: this compound is soluble in various organic solvents. The choice of solvent is critical and should be optimized. Common solvents for drimane sesquiterpenoids include n-hexane, ethyl acetate, and dichloromethane. A sequential extraction with solvents of increasing polarity can also be effective.

    • Extraction Method: Traditional methods like maceration can be less efficient than modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to potentially increase your yield and reduce extraction time.

    • Extraction Parameters: For any given method, parameters such as temperature, extraction time, and the solid-to-solvent ratio need to be optimized.

2. Emulsion Formation During Liquid-Liquid Extraction

  • Question: I am experiencing persistent emulsions during the partitioning of my crude extract, making phase separation difficult. How can I resolve this?

  • Answer: Emulsion formation is a common issue in liquid-liquid extraction, especially with plant extracts that are rich in surfactant-like compounds. Here are several strategies to break emulsions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of a stable emulsion.

    • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

    • Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes help to break the emulsion.

    • Changing the Solvent: In some cases, adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.

3. Co-extraction of Impurities

  • Question: My crude extract contains a high level of impurities, which is complicating the purification of this compound. How can I improve the selectivity of my extraction?

  • Answer: Enhancing the selectivity of your extraction can significantly simplify downstream purification. Consider the following approaches:

    • Solvent Polarity: The polarity of the extraction solvent directly influences the types of compounds that will be co-extracted. Experiment with solvents of varying polarities to find the optimal one that maximizes this compound solubility while minimizing the extraction of undesirable compounds.

    • Sequential Extraction: Perform a sequential extraction starting with a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar compounds, followed by a more polar solvent (e.g., ethyl acetate or dichloromethane) to extract the drimane sesquiterpenoids.

    • Supercritical Fluid Extraction (SFE): SFE using carbon dioxide is highly tunable. By adjusting the pressure and temperature, you can selectively extract compounds based on their solubility in the supercritical fluid, often resulting in a cleaner extract.

4. This compound Degradation

  • Question: I suspect that my this compound is degrading during the extraction process. What conditions could be causing this, and how can I prevent it?

  • Answer: this compound, like many natural products, can be sensitive to heat and pH. To mitigate degradation:

    • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. For heat-sensitive compounds, modern techniques like Ultrasound-Assisted Extraction (UAE) can often be performed at lower temperatures than traditional methods.

    • pH Management: Be mindful of the pH during any aqueous partitioning steps. Strong acids or bases can potentially cause structural changes to the molecule.

    • Light and Air Exposure: Store extracts and purified fractions in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent photochemical reactions and oxidation.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the key characteristics of different extraction methods for drimane sesquiterpenoids. The efficiency of each method will depend on the specific optimization of its parameters.

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, low cost, suitable for thermolabile compounds.Time-consuming, requires large solvent volumes, may result in lower yields.
Soxhlet Extraction Continuous extraction with a cycling solvent, involving heating.More efficient than maceration, requires less solvent.Can degrade thermolabile compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, increased yield, can be performed at lower temperatures.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Very fast, reduced solvent consumption, higher yields.Potential for localized overheating if not controlled, requires specialized equipment.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.Highly selective, solvent-free final product, tunable by adjusting pressure and temperature.High initial equipment cost, may require a co-solvent for more polar compounds.

Experimental Protocols

Below are generalized experimental protocols for key extraction methods. These should be optimized for your specific experimental conditions.

1. Maceration Protocol

  • Preparation: Air-dry the bark of Drimys winteri and grind it into a fine powder.

  • Extraction: Place 100 g of the powdered bark into a large flask. Add 1 L of n-hexane and seal the flask.

  • Incubation: Let the mixture stand for 72 hours at room temperature, with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant material.

  • Re-extraction: Repeat the extraction process on the plant residue with fresh solvent at least two more times to ensure exhaustive extraction.

  • Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting crude extract at 4°C in a sealed, light-protected container.

2. Ultrasound-Assisted Extraction (UAE) Protocol

  • Preparation: Prepare the powdered Drimys winteri bark as described for maceration.

  • Extraction: Place 20 g of the powdered bark into a flask and add 400 mL of ethyl acetate.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 30-40°C).

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Re-extraction: Repeat the UAE process on the residue with fresh solvent.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator.

3. Purification and Quantification

  • Column Chromatography: The crude extract can be subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is typically used to separate fractions.

  • Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify those containing this compound.

  • HPLC-UV Analysis for Quantification:

    • Standard Preparation: Prepare a stock solution of pure this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve.

    • Sample Preparation: Accurately weigh a portion of the crude extract or a purified fraction and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact ratio should be optimized for good separation.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a wavelength where this compound has maximum absorbance (this would need to be determined, but a general starting point for non-chromophoric sesquiterpenoids might be in the low UV range, e.g., 200-220 nm).

    • Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in your samples.

Visualizations

The following diagrams illustrate key workflows and logical relationships in this compound extraction and troubleshooting.

Extraction_Workflow Start Drimys winteri Bark Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction Method Selection Grinding->Extraction Maceration Maceration Extraction->Maceration Traditional UAE Ultrasound-Assisted Extraction (UAE) Extraction->UAE Modern MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Modern SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Modern Crude_Extract Crude Extract Maceration->Crude_Extract UAE->Crude_Extract MAE->Crude_Extract SFE->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fractions Fractions Purification->Fractions Analysis Analysis & Quantification (TLC, HPLC-UV) Fractions->Analysis This compound Pure this compound Analysis->this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Low_Yield {Low this compound Yield | Identify Potential Cause} Raw_Material Raw Material Issues - Poor Quality - Incorrect Plant Part - Improper Drying Low_Yield->Raw_Material Particle_Size Particle Size - Not finely ground Low_Yield->Particle_Size Solvent Solvent Choice - Suboptimal Polarity - Insufficient Volume Low_Yield->Solvent Method Extraction Method - Inefficient Method - Non-optimized Parameters Low_Yield->Method Sol_Raw_Material Solutions - Use authenticated, high-quality material - Use correct plant part (e.g., bark) - Ensure proper drying Raw_Material->Sol_Raw_Material Sol_Particle_Size Solutions - Grind to a fine, consistent powder Particle_Size->Sol_Particle_Size Sol_Solvent Solutions - Test different solvents (e.g., hexane, ethyl acetate) - Optimize solid-to-solvent ratio Solvent->Sol_Solvent Sol_Method Solutions - Consider UAE, MAE, or SFE - Optimize time, temperature, and pressure Method->Sol_Method

Caption: Troubleshooting logic for addressing low this compound extraction yields.

Addressing batch-to-batch variability of synthesized Drimendiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability encountered during the synthesis of Drimendiol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common method of oxidizing its precursor, Drimenol.

Issue Potential Causes Recommended Actions
Low or No Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature. Degradation of Reagents: The oxidizing agent (e.g., selenium dioxide) may have degraded. Inactive Enzyme (Biosynthesis): If using an enzymatic approach, the enzyme (e.g., cytochrome P450 drimenol oxidase) may be inactive or inhibited.Optimize Reaction Conditions: Increase reaction time or temperature incrementally. Monitor the reaction progress using Thin Layer Chromatography (TLC). Use Fresh Reagents: Ensure the oxidizing agent is fresh and has been stored correctly. Verify Enzyme Activity: Check the activity of the enzyme using a standard assay. Ensure co-factors are present and the buffer conditions are optimal.
Presence of Multiple Byproducts Over-oxidation: The reaction may have proceeded too far, leading to the formation of other oxidized species. Side Reactions: The reaction conditions may favor the formation of isomeric diols or other degradation products. Non-specific Enzyme Activity: The enzyme used may have broader substrate specificity, leading to the oxidation of other sites on the Drimenol molecule.Reduce Reaction Time/Temperature: Carefully monitor the reaction and stop it once the desired product is formed. Modify Reaction Conditions: Experiment with different solvents or a milder oxidizing agent. The use of catalytic amounts of selenium dioxide with a co-oxidant can sometimes improve selectivity. Enzyme Engineering/Selection: If using a biosynthetic route, consider using a more specific enzyme or optimizing the reaction conditions to favor the desired product.
Inconsistent Yields Between Batches Variability in Starting Material: The purity of the Drimenol starting material can vary between batches. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or reagent addition can lead to different outcomes. Variability in Enzyme Activity: For biosynthesis, the expression levels and activity of the enzyme can differ between batches.Characterize Starting Material: Ensure the purity of Drimenol is consistent across all batches using techniques like NMR or GC-MS. Standardize Protocols: Maintain strict control over all reaction parameters. Use calibrated equipment and document all steps meticulously. Standardize Enzyme Preparations: For enzymatic synthesis, ensure consistent enzyme concentration and activity in each batch.
Difficulty in Purifying this compound Co-elution of Byproducts: Isomeric diols or other byproducts may have similar polarities to this compound, making separation by column chromatography challenging. Product Instability: this compound may be unstable under certain purification conditions.Optimize Chromatography: Use a high-resolution chromatography column and experiment with different solvent systems to improve separation. Alternative Purification Methods: Consider techniques like preparative HPLC or crystallization to achieve higher purity. Mild Purification Conditions: Use neutral pH and avoid excessive heat during purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: this compound is primarily synthesized through the oxidation of its precursor, Drimenol. The two main approaches are:

  • Chemical Synthesis: This typically involves the use of an oxidizing agent like selenium dioxide (SeO₂) to introduce a second hydroxyl group to the Drimenol molecule.[1]

  • Biosynthesis: This method utilizes enzymes, such as cytochrome P450 drimenol oxidase (PhDOX1), to catalyze the conversion of Drimenol to this compound. This conversion has been demonstrated in yeast co-expressing a drimenol synthase and PhDOX1.[2]

Q2: What are the common byproducts in the chemical synthesis of this compound?

A2: In the oxidation of Drimenol with selenium dioxide, the major byproduct is often an isomeric diol, drim-7-ene-9,11-diol. The ratio of this compound (drim-7-ene-11,12-diol) to this byproduct can vary depending on the reaction conditions.[1] Over-oxidation can also lead to the formation of aldehydes or other degradation products.

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material (Drimenol) and the formation of the product (this compound) and any byproducts. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.

Q4: What analytical techniques are recommended for characterizing the final this compound product?

A4: To confirm the identity and purity of your synthesized this compound, a combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the purity and identify volatile impurities.

Q5: What are the key factors influencing batch-to-batch variability in the enzymatic synthesis of this compound?

A5: In enzymatic synthesis, several factors can contribute to variability between batches:

  • Enzyme Expression and Purity: The concentration and purity of the cytochrome P450 enzyme can vary between preparations.

  • Enzyme Activity: The catalytic activity of the enzyme can be affected by factors such as pH, temperature, and the presence of co-factors or inhibitors.

  • Substrate Availability: The concentration and purity of the Drimenol substrate are crucial.

  • Cellular Environment (for in vivo synthesis): If the synthesis is performed in a host organism like yeast, the physiological state of the cells can impact product yield.

Quantitative Data Summary

The following table summarizes the reported product distribution from the oxidation of Drimenol with selenium dioxide under specific conditions. This data can serve as a benchmark for your own experiments.

Table 1: Product Distribution in the Oxidation of Drimenol with Selenium Dioxide

ProductYield (Dioxane, reflux)Yield (Ethanol, reflux, 5h)
Drim-7-ene-11,12-diol (this compound)20%35%
Drim-7-ene-9,11-diol35%44%
Unreacted Drimenol-8%

Data sourced from Kuchkova et al.[1]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Selenium Dioxide Oxidation

Materials:

  • Drimenol

  • Selenium Dioxide (SeO₂)

  • Dioxane or Ethanol (solvent)

  • Standard laboratory glassware and reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Drimenol in the chosen solvent (dioxane or ethanol) in a round-bottom flask.

  • Add selenium dioxide to the solution.

  • Set up the reaction under reflux and heat for the desired time (e.g., 5 hours in ethanol).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to separate this compound from byproducts and unreacted starting material.

  • Characterize the purified product using NMR and MS.

Visualizations

Signaling Pathways and Experimental Workflows

Drimendiol_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_bio Biosynthesis Drimenol_chem Drimenol Reaction Oxidation with SeO₂ Drimenol_chem->Reaction Mixture Crude Reaction Mixture (this compound, Byproducts) Reaction->Mixture Purification Purification (Column Chromatography) Mixture->Purification Drimendiol_chem_final Pure this compound Purification->Drimendiol_chem_final Drimenol_bio Drimenol Enzyme Cytochrome P450 Drimenol Oxidase (PhDOX1) Drimenol_bio->Enzyme Drimendiol_bio_final This compound Enzyme->Drimendiol_bio_final

Caption: Chemical and Biosynthetic pathways for this compound synthesis.

Troubleshooting_Logic Start Batch Synthesis of this compound CheckYield Is Yield Consistent and High? Start->CheckYield CheckPurity Is Purity High? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Yield: - Check Reagent Quality - Optimize Reaction Time/Temp - Verify Enzyme Activity CheckYield->TroubleshootYield No Success Successful Synthesis CheckPurity->Success Yes TroubleshootPurity Troubleshoot Purity: - Optimize Purification - Adjust Reaction Conditions - Characterize Byproducts CheckPurity->TroubleshootPurity No TroubleshootYield->Start TroubleshootPurity->Start

Caption: Logical workflow for troubleshooting this compound synthesis.

References

Mitigating off-target effects of Drimendiol in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of Drimendiol in cellular studies. Given that the off-target profile of this compound is not extensively characterized, this guide focuses on a proactive framework for identifying and controlling for unintended cellular effects.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its structural analogs?

A1: this compound's bioactivity has not been extensively studied, but it is reported as a quorum sensing inhibitor in bacteria.[1][2] Its direct molecular targets in mammalian cells are not well-defined. However, its precursor, Drimenol, and other related drimane sesquiterpenoids exhibit a wide range of biological effects, which may suggest potential areas for off-target investigation.[3][4][5]

Q2: I am starting experiments with this compound. How can I proactively minimize potential off-target effects?

A2: A proactive approach involves rigorous experimental design from the outset. Key strategies include:

  • Dose-Response Characterization: Determine the minimal effective concentration to avoid using excessively high concentrations that are more likely to induce off-target effects.

  • Use of Controls: Employ a structurally related but biologically inactive analog as a negative control, if available.

  • Orthogonal Assays: Confirm phenotypes observed with this compound using an alternative method or a compound with a known, similar mechanism of action.

  • Target Engagement: Whenever possible, use assays like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly interacts with its intended target in your cellular model.

Q3: I am observing an unexpected phenotype in my this compound-treated cells. How can I determine if this is an off-target effect?

A3: Distinguishing on-target from off-target effects is a critical step. The following workflow can guide your investigation.

cluster_q1 cluster_q2 start Unexpected Phenotype Observed with this compound q1 Is the phenotype observed at the lowest effective concentration? start->q1 yes1 Yes q1->yes1   no1 No q1->no1   validate_target Validate On-Target Engagement (e.g., CETSA, knockdown) yes1->validate_target reoptimize Re-run dose-response. Use minimal effective dose. no1->reoptimize q2 Does target knockdown/knockout replicate the phenotype? validate_target->q2 yes2 Yes q2->yes2   no2 No q2->no2   on_target Phenotype is likely ON-TARGET yes2->on_target off_target Phenotype is likely OFF-TARGET no2->off_target investigate_further Investigate Off-Target: - Profiling (e.g., RPPA) - Computational Prediction - Use inactive analog control off_target->investigate_further

Workflow for Investigating Unexpected Phenotypes.

Q4: Are there computational tools to predict potential off-targets for this compound?

A4: Yes, several computational or in silico methods can predict potential off-target interactions for small molecules.[6] These tools often use chemical similarity approaches to compare this compound's structure against databases of compounds with known protein targets. While these predictions require experimental validation, they can provide a valuable starting point for your investigation.

Data Presentation

Table 1: Summary of Bioactivities for this compound and Related Drimane Sesquiterpenoids

CompoundClassKnown BioactivitiesPotential Implications for Off-Target Studies
This compound Drimane SesquiterpeneQuorum sensing inhibition in bacteria[1][2]The primary target in mammalian cells is largely unknown, requiring broad initial assessment.
Drimenol Drimane SesquiterpeneAntifungal, antibacterial, cytotoxic, anticancer, anti-insect, antioxidant[3]Structural similarity to this compound suggests a potential for broad biological activity and interaction with multiple cellular pathways.
Polygodial Drimane SesquiterpeneAntifungal, antifeedant, cytotoxic; can be reduced to form this compound[3]Shares a common structural core; known off-target effects of polygodial could inform this compound studies.

Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response Curve

Objective: To identify the minimum concentration of this compound that elicits the desired biological effect, thereby minimizing the risk of off-target activities.

Methodology:

  • Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of this compound concentrations. A common starting point is a 10-point, 3-fold serial dilution, ranging from 100 µM down to low nanomolar concentrations. A vehicle-only control (e.g., DMSO) is essential.

  • Treatment: Replace the cell culture medium with a medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your primary functional assay (e.g., cell viability assay like MTT or CellTiter-Glo®, reporter gene assay, or a specific phenotypic measurement).

  • Data Analysis: Plot the response against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value. The optimal concentration for subsequent experiments should be the lowest concentration that gives a robust and significant effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of this compound to its putative intracellular target(s) in a native cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with either this compound (at the determined optimal concentration) or a vehicle control for a defined period (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents) containing protease inhibitors.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blotting: Analyze the amount of the putative target protein remaining in the supernatant of each sample using Western blotting.

  • Data Interpretation: A successful binding event by this compound will stabilize its target protein, resulting in less denaturation at higher temperatures. This will appear as a "shift" in the melting curve (more protein in the supernatant at higher temperatures) compared to the vehicle-treated control.

Visualizations

cluster_on_target On-Target Scenario cluster_off_target Off-Target Scenario drimendiol1 This compound target_kinase Target Kinase (e.g., Kinase A) drimendiol1->target_kinase Binds & Inhibits downstream_effect Downstream Substrate Phosphorylation target_kinase->downstream_effect Blocks phenotype1 Desired Cellular Phenotype downstream_effect->phenotype1 drimendiol2 This compound off_target_tf Off-Target Protein (e.g., Transcription Factor B) drimendiol2->off_target_tf Binds & Modulates gene_expression Altered Gene Expression off_target_tf->gene_expression phenotype2 Unintended Cellular Phenotype gene_expression->phenotype2

Distinguishing On-Target vs. Off-Target Pathways.

exp_setup Experimental Setup control_neg Negative Control (Vehicle or Inactive Analog) test_compound Test Compound (this compound) control_pos Positive Control (Known Activator/Inhibitor) result_neg Result: No Phenotype control_neg->result_neg result_test Result: Observed Phenotype test_compound->result_test result_pos Result: Expected Phenotype control_pos->result_pos specific_effect Suggests a Compound-Specific Effect result_neg->specific_effect result_test->specific_effect valid_assay Validates Assay and Cellular Model result_pos->valid_assay interpretation Interpretation valid_assay->interpretation specific_effect->interpretation

Logical Framework for Experimental Controls.

References

Validation & Comparative

Drimendiol vs. Drimenol: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two drimane sesquiterpenoids, drimendiol and drimenol. The information presented is based on available experimental data to assist researchers in evaluating their potential as antifungal drug candidates.

Overview of Antifungal Activity

Drimane sesquiterpenoids are a class of natural compounds that have garnered significant interest for their diverse biological activities. Among them, drimenol has been extensively studied and has demonstrated broad-spectrum antifungal activity against a wide range of pathogenic fungi, including yeasts and filamentous fungi.[1][2] Its efficacy has, in some instances, been shown to be comparable or superior to conventional antifungal agents like fluconazole. This compound, another drimane sesquiterpenoid, has also been investigated for its antifungal properties, although to a lesser extent. Available data suggests its activity may be more targeted, with notable effects against certain yeast species.[3]

Quantitative Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and 50% lethal concentration (LC50) values for this compound and drimenol against various fungal species as reported in the literature. These values are crucial for quantitatively comparing the antifungal potency of the two compounds.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)LC50 (µg/mL)Reference
Candida albicans15.0 - 50-[3]
Candida krusei15.0 - 50-[3]
Candida parapsilosis12.5 - 50-[3]
Gaeumannomyces graminis var. tritici-60[4]

Table 2: Antifungal Activity of Drimenol

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus fumigatus8 - 32[1][2]
Aspergillus flavus32[1][2]
Aspergillus niger64[1][2]
Blastomyces dermatitidis4[1][2]
Candida albicans30 - 32[1][2]
Candida albicans (Fluconazole-resistant)30[1][2]
Candida auris50[1][2]
Candida glabrata30[1][2]
Candida krusei30[1][2]
Candida parapsilosis32[1][2]
Cryptococcus neoformans8 - 50[1][2]
Pneumocystis carinii4[1][2]
Saksenaea vasiformis4[1][2]
Trichophyton equinum15[1][2]

Note: Variations in MIC values can be attributed to differences in experimental conditions and fungal strains.

Mechanism of Action

Drimenol: The antifungal mechanism of drimenol is multifaceted. At higher concentrations (around 100 µg/mL), it has been observed to cause the rupture of the fungal cell wall and membrane.[1][2] Furthermore, genetic screening has revealed that drimenol's mechanism of action involves the disruption of protein trafficking between the Golgi apparatus and the endoplasmic reticulum, as well as interference with protein secretion and cell signaling pathways.[1][2] Some studies suggest the involvement of the Crk1 kinase-dependent pathway.[1][2]

This compound: The precise mechanism of action for this compound's antifungal activity is not as well-elucidated as that of drimenol. However, some in silico studies suggest that this compound may act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway of fungi.[3] Ergosterol is an essential component of the fungal cell membrane, and its disruption can lead to cell death. Additionally, this compound has been shown to exhibit quorum sensing inhibition activity, which may contribute to its ability to disrupt fungal biofilms.[5][6]

Below is a diagram illustrating the known and proposed signaling pathways affected by drimenol and this compound.

Antifungal_Mechanisms cluster_drimenol Drimenol cluster_this compound This compound Drimenol Drimenol CellWall Cell Wall/Membrane Disruption Drimenol->CellWall ProteinTrafficking Protein Trafficking (Golgi-ER) Drimenol->ProteinTrafficking Signaling Cell Signaling (Crk1 Kinase Pathway) Drimenol->Signaling This compound This compound Ergosterol Ergosterol Biosynthesis (Lanosterol 14α-demethylase) This compound->Ergosterol Proposed QS Quorum Sensing Inhibition This compound->QS

Caption: Known and proposed antifungal mechanisms of drimenol and this compound.

Experimental Protocols

The antifungal activity data presented in this guide were primarily obtained using standardized broth microdilution methods as established by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3)

This method is utilized for determining the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.

Workflow:

CLSI_M27_A3_Workflow P1 Prepare yeast inoculum and adjust to 0.5 McFarland standard P2 Dilute inoculum in RPMI-1640 medium P1->P2 P4 Inoculate the wells with the diluted yeast suspension P2->P4 P3 Prepare serial two-fold dilutions of This compound/drimenol in a 96-well plate P3->P4 P5 Incubate at 35°C for 24-48 hours P4->P5 P6 Determine MIC as the lowest concentration with significant growth inhibition P5->P6

Caption: Experimental workflow for CLSI M27-A3 broth microdilution assay.

Detailed Steps:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The test compounds (this compound or drimenol) are serially diluted (typically two-fold) in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.

Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38-A2)

This protocol is employed for determining the MIC of antifungal agents against filamentous fungi like Aspergillus species.

Workflow:

CLSI_M38_A2_Workflow S1 Prepare spore suspension from a sporulating culture S2 Adjust spore concentration using a spectrophotometer or hemocytometer S1->S2 S4 Inoculate the wells with the spore suspension S2->S4 S3 Prepare serial two-fold dilutions of This compound/drimenol in a 96-well plate S3->S4 S5 Incubate at 35°C for 48-72 hours S4->S5 S6 Determine MIC as the lowest concentration with no visible growth S5->S6

Caption: Experimental workflow for CLSI M38-A2 broth microdilution assay.

Detailed Steps:

  • Inoculum Preparation: A suspension of fungal spores is prepared from a mature culture and the concentration is adjusted to approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Drug Dilution: Similar to the yeast protocol, the test compounds are serially diluted in RPMI-1640 medium in a 96-well plate.

  • Inoculation: The wells are inoculated with the prepared spore suspension.

  • Incubation: The plates are incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control wells.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits fungal growth as observed visually.

Conclusion

The available data indicates that drimenol is a potent, broad-spectrum antifungal agent with a mechanism of action that involves cell membrane disruption and interference with essential cellular processes. This compound also exhibits antifungal activity, particularly against Candida species, with a proposed mechanism targeting ergosterol biosynthesis and quorum sensing.

While drimenol has been more extensively characterized, the distinct potential mechanism of action of this compound warrants further investigation. A direct comparative study of both compounds against a wider panel of fungal pathogens under standardized conditions would be invaluable for a more definitive assessment of their relative antifungal potential. Such studies would provide a clearer picture of their respective strengths and weaknesses and guide future drug development efforts in the search for novel antifungal therapies.

References

The Drimane Skeleton: A Scaffold for Potent Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of Drimendiol and its Analogs

Researchers in drug discovery and natural product chemistry have long been interested in drimane sesquiterpenoids, a class of molecules characterized by a bicyclic core structure. Among these, this compound and its analogs have emerged as promising candidates with a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related compounds, focusing on their antifungal, quorum sensing inhibitory, and antifeedant properties. The information presented herein is supported by experimental data and detailed methodologies to aid researchers in their exploration of this fascinating class of natural products.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its analogs is intricately linked to their chemical structures. Modifications to the drimane skeleton, particularly at positions 11 and 12, and the presence of specific functional groups, significantly influence their activity.

Antifungal Activity

Drimenol, a precursor to this compound, has demonstrated broad-spectrum antifungal activity.[1][2] Studies have shown that the antifungal mechanism of drimenol involves the disruption of protein trafficking and secretion, potentially through the inhibition of the Crk1 kinase signaling pathway.[1][3][4]

The following table summarizes the minimum inhibitory concentrations (MICs) of drimenol against various fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
(-)-DrimenolCandida albicans8 - 64[1][2]
(-)-DrimenolAspergillus fumigatus16[1]
(-)-DrimenolCryptococcus neoformans8 - 32[1]
(-)-DrimenolFluconazole-resistant C. albicans16[1]
(-)-DrimenolTrichophyton rubrum62.5[3]
(-)-DrimenolMicrosporum gypseum62.5[3]
Quorum Sensing Inhibition

This compound has been identified as an inhibitor of quorum sensing (QS), a bacterial communication process that regulates virulence and biofilm formation.[5][6] This activity is particularly relevant in the context of developing novel antibacterial agents that disarm pathogens rather than killing them, potentially reducing the development of resistance. This compound has been shown to decrease violacein production in Chromobacterium violaceum and inhibit biofilm formation in Pseudomonas syringae.[5][6] While the precise mechanism is still under investigation, it is believed to involve interference with the CviI/CviR QS system.[7][8]

Quantitative data for a series of this compound analogs is an active area of research.

Antifeedant Activity

A significant body of research has focused on the insect antifeedant properties of drimane sesquiterpenoids. A study evaluating 18 derivatives of polygodial and drimenol against the agricultural pests Spodoptera frugiperda and Epilachna paenulata provides valuable SAR insights.[9][10][11]

The following table presents the 50% effective concentration (EC₅₀) values for the antifeedant activity of selected drimane derivatives.

CompoundInsect SpeciesEC₅₀ (nmol/cm²)Reference
DrimenolSpodoptera frugiperda>100[9][10][11]
PolygodialSpodoptera frugiperda35.2[9][10][11]
IsonordrimenoneSpodoptera frugiperda25.63[9][10][11]
EpoxynordrimaneSpodoptera frugiperda23.28[9][10][11]
DrimenolEpilachna paenulata>100[9][10][11]
PolygodialEpilachna paenulata70.5[9][10][11]
IsonordrimenoneEpilachna paenulata59.00[9][10][11]
EpoxynordrimaneEpilachna paenulata50.50[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for the key bioassays mentioned in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Harvest the fungal spores/cells and suspend them in sterile saline or broth.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the inoculum to the final desired concentration in the appropriate test medium (e.g., RPMI-1640).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungus with no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

This assay is a common method for screening compounds for anti-QS activity.

  • Preparation of Bacterial Culture:

    • Grow an overnight culture of Chromobacterium violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup:

    • In a 96-well microtiter plate, add a sub-inhibitory concentration of the test compound. To determine this, a preliminary MIC assay should be performed.

    • Add a standardized inoculum of the C. violaceum culture to each well.

    • Include a positive control (bacteria with an inducer of violacein production, if necessary) and a negative control (bacteria with no compound).

  • Incubation:

    • Incubate the plate at 30°C for 24 hours.

  • Quantification of Violacein:

    • After incubation, centrifuge the plate to pellet the bacterial cells.

    • Remove the supernatant and add a solubilizing agent (e.g., DMSO) to the pellet to extract the violacein.

    • Centrifuge again to remove cellular debris.

    • Measure the absorbance of the supernatant at 585 nm using a microplate reader.

    • Calculate the percentage of violacein inhibition relative to the control.

Insect Antifeedant Bioassay (Leaf Disc Choice Assay)

This assay assesses the ability of a compound to deter feeding by herbivorous insects.

  • Preparation of Test Substance:

    • Dissolve the test compound in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution.

  • Treatment of Leaf Discs:

    • Cut leaf discs of a uniform size from a suitable host plant for the test insect.

    • Apply a known volume of the test solution evenly onto the surface of one half of the leaf discs.

    • Apply the solvent alone to the other half of the leaf discs to serve as a control.

    • Allow the solvent to evaporate completely.

  • Bioassay:

    • Place one treated and one control leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a single, pre-weighed insect larva into the center of the Petri dish.

    • Replicate the setup for each concentration and for a control with two solvent-treated discs.

  • Data Collection and Analysis:

    • After a set period (e.g., 24 hours), remove the larva and record its weight.

    • Measure the area of each leaf disc consumed using an image analysis software.

    • Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

    • Determine the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in feeding.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound and its analogs can provide a clearer understanding of their mechanisms.

Antifungal_Mechanism_of_Drimenol Drimenol Drimenol FungalCell Fungal Cell Drimenol->FungalCell Enters Crk1 Crk1 Kinase FungalCell->Crk1 Inhibits ProteinTrafficking Protein Trafficking (Golgi-ER) Crk1->ProteinTrafficking Regulates ProteinSecretion Protein Secretion Crk1->ProteinSecretion Regulates CellSignaling Cell Signaling Crk1->CellSignaling Regulates FungalGrowthInhibition Fungal Growth Inhibition ProteinTrafficking->FungalGrowthInhibition ProteinSecretion->FungalGrowthInhibition CellSignaling->FungalGrowthInhibition

Caption: Proposed antifungal mechanism of drimenol.

Quorum_Sensing_Inhibition_by_this compound cluster_bacterium Chromobacterium violaceum CviI CviI (AHL Synthase) AHL Acyl-Homoserine Lactone (AHL) CviI->AHL Synthesizes CviR CviR (Transcriptional Regulator) AHL->CviR Binds AHL_CviR_Complex AHL-CviR Complex CviR->AHL_CviR_Complex vio_operon vio Operon AHL_CviR_Complex->vio_operon Activates Violacein Violacein Production vio_operon->Violacein This compound This compound This compound->CviR Inhibits AHL binding?

Caption: this compound's proposed inhibition of the CviI/CviR quorum sensing pathway.

Antifeedant_Bioassay_Workflow start Start prep_solutions Prepare Test Compound Solutions start->prep_solutions prep_discs Prepare Leaf Discs (Treated & Control) prep_solutions->prep_discs setup_assay Set up Choice Assay (1 Treated + 1 Control Disc) prep_discs->setup_assay introduce_insect Introduce Insect Larva setup_assay->introduce_insect incubate Incubate for 24h introduce_insect->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi determine_ec50 Determine EC50 calculate_afi->determine_ec50 end End determine_ec50->end

Caption: Workflow for the insect antifeedant leaf disc choice bioassay.

References

Validating Drimendiol's Bioactivity: A Comparative Guide to Quorum Sensing Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Drimendiol's bioactivity, focusing on its well-documented role as a quorum sensing (QS) inhibitor. We present quantitative data from key bioassays, detailed experimental protocols for their replication, and a comparative analysis with other known QS inhibitors. This information is intended to assist researchers in validating and expanding upon the reported bioactivities of this compound.

Quantitative Bioactivity Data: this compound vs. Alternative Quorum Sensing Inhibitors

The following tables summarize the quantitative data on the bioactivity of this compound and a selection of alternative QS inhibitors. The data is primarily derived from two key assays: the violacein inhibition assay using Chromobacterium violaceum and the biofilm inhibition assay using Pseudomonas species.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum

CompoundConcentrationPercent InhibitionCitation
This compound 800 µg/mL70%[1][2]
Farnesol200 µg/mL91%[3]
Farnesol100 µg/mL81%[3]
Linalool200 µg/mL68%[3]
Resveratrol25 µg/mL85%[3]
Resveratrol12.5 µg/mL70%[3]
Azorubine2 mg/mL56%[4]
Azorubine1 mg/mL41%[4]
Azorubine0.5 mg/mL28%[4]
Passiflora edulis extract2 mg/mL75.8%[5]
Passiflora edulis extract1 mg/mL64.6%[5]
Passiflora edulis extract0.5 mg/mL35.2%[5]
Flavone (F267)IC₅₀: 3.69 µM50%[6]
Flavone (F243)IC₅₀: 8.73 µM50%[6]

Table 2: Inhibition of Biofilm-Related Processes in Pseudomonas spp.

CompoundOrganismAssayConcentrationPercent InhibitionCitation
This compound P. syringaeAlginic Acid Production800 µg/mL51.1%[1][2]
This compound P. syringaeAlginic Acid Production400 µg/mL21.3%[1][2]
Furanone (C-30)P. aeruginosaBiofilm Formation512 µg/mL100%[7]
Furanone (C-30)P. aeruginosaBiofilm Formation256 µg/mL100%[7]
Furanone (C-30)P. aeruginosaBiofilm Formation128 µg/mL92%[7]
Brominated Furanone (GBr)P. aeruginosa PA14Biofilm Formation50 µM90%[8]
mBTLP. aeruginosa PA14Pyocyanin ProductionIC₅₀: 8 µM50%[9]
PatulinP. aeruginosa--Effective QS inhibitor[10][11]
Penicillic AcidP. aeruginosa--Effective QS inhibitor[10][11]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate experimental replication and validation.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay quantitatively assesses the inhibition of violacein, a purple pigment produced by C. violaceum under the control of quorum sensing.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • Test compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture with fresh LB broth to a starting OD₆₀₀ of approximately 0.1.

  • In a 96-well plate, add a fixed volume of the diluted bacterial culture to each well.

  • Add varying concentrations of the test compound to the wells. Include a solvent control and a negative control (broth and bacteria only).

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, measure the OD₆₀₀ to assess bacterial growth. Compounds that inhibit bacterial growth should be excluded from the QS inhibition analysis.

  • To quantify violacein, lyse the bacterial cells in the remaining culture by adding an equal volume of 10% SDS and incubating at room temperature for 10 minutes.

  • Extract the violacein by adding an equal volume of water-saturated n-butanol and vortexing vigorously.

  • Centrifuge the plate to separate the layers.

  • Transfer the butanol layer (containing the purple violacein) to a new 96-well plate.

  • Measure the absorbance of the butanol layer at 585 nm.

  • Calculate the percentage of violacein inhibition relative to the solvent control.

Biofilm Formation Inhibition Assay in Pseudomonas syringae

This assay measures the ability of a compound to inhibit the formation of biofilms by P. syringae using the crystal violet staining method.[12]

Materials:

  • Pseudomonas syringae strain

  • King's B (KB) medium or other suitable growth medium

  • Test compound (this compound or alternatives) dissolved in a suitable solvent

  • Solvent control

  • 96-well polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Spectrophotometer

Protocol:

  • Grow an overnight culture of P. syringae in KB medium at 28°C with shaking.

  • Dilute the overnight culture in fresh KB medium to a starting OD₆₀₀ of approximately 0.05.

  • In a 96-well plate, add a fixed volume of the diluted bacterial culture to each well.

  • Add varying concentrations of the test compound to the wells. Include a solvent control and a negative control.

  • Incubate the plate statically at 28°C for 24-72 hours to allow for biofilm formation.

  • After incubation, carefully discard the planktonic (free-floating) bacteria by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells gently with sterile distilled water to remove any remaining planktonic bacteria.

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Discard the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Air-dry the plate.

  • Solubilize the crystal violet that has stained the biofilm by adding 30% acetic acid or 95% ethanol to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 590 nm.

  • Calculate the percentage of biofilm inhibition relative to the solvent control.

Visualizing the Mechanism of Action

To understand the context of this compound's bioactivity, it is crucial to visualize the underlying signaling pathways and the experimental workflow.

quorum_sensing_pathway cluster_bacteria Bacterial Cell Autoinducer_Synthase Autoinducer Synthase (e.g., LuxI, CviI) AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) Autoinducer_Synthase->AHL synthesis Receptor_Protein Receptor Protein (e.g., LuxR, CviR) AHL_Receptor_Complex AHL-Receptor Complex Receptor_Protein->AHL_Receptor_Complex AHL->Receptor_Protein binding Target_Genes Target Genes (e.g., vioA for violacein, genes for biofilm formation) AHL_Receptor_Complex->Target_Genes activates transcription Phenotype QS-Controlled Phenotype (Violacein, Biofilm) Target_Genes->Phenotype expression leads to This compound This compound (QS Inhibitor) This compound->Autoinducer_Synthase inhibition? This compound->Receptor_Protein antagonism?

Caption: Generalized LuxI/LuxR-type quorum sensing pathway and potential points of inhibition by this compound.

experimental_workflow cluster_violacein Violacein Inhibition Assay cluster_biofilm Biofilm Inhibition Assay v_start Start with C. violaceum culture v_treat Treat with this compound / Alternatives v_start->v_treat v_incubate Incubate v_treat->v_incubate v_measure_growth Measure Growth (OD600) v_incubate->v_measure_growth v_extract Extract Violacein v_incubate->v_extract v_quantify Quantify Violacein (A585) v_extract->v_quantify v_result % Inhibition v_quantify->v_result b_start Start with P. syringae culture b_treat Treat with this compound / Alternatives b_start->b_treat b_incubate Incubate (static) b_treat->b_incubate b_wash Wash planktonic cells b_incubate->b_wash b_stain Stain with Crystal Violet b_wash->b_stain b_solubilize Solubilize dye b_stain->b_solubilize b_quantify Quantify Biofilm (A590) b_solubilize->b_quantify b_result % Inhibition b_quantify->b_result

Caption: Workflow for the violacein and biofilm inhibition assays.

References

Validating the Target Specificity of Drimendiol in Quorum Sensing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Drimendiol, a natural quorum sensing (QS) inhibitor, with other alternatives. It includes supporting experimental data, detailed methodologies, and visualizations to objectively assess its performance and target specificity in the context of quorum sensing modulation.

Introduction to this compound and Quorum Sensing

Quorum sensing is a cell-to-cell communication process in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The emergence of antibiotic resistance has propelled the search for alternative therapeutic strategies, such as the inhibition of quorum sensing, which aims to disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance development.

This compound, a drimane sesquiterpenoid isolated from the Chilean native tree Drimys winteri, has been identified as a promising natural quorum sensing inhibitor.[1][2][3] Experimental evidence demonstrates its ability to interfere with QS-regulated phenotypes in various bacteria.

This compound's Mechanism of Action: Unraveling the Target

While the precise molecular target of this compound is still under investigation, its inhibitory effects on QS-regulated processes suggest an interaction with key components of the QS signaling pathways. In many Gram-negative bacteria, LuxR-type transcriptional regulators are central to QS. These proteins bind to signaling molecules called acyl-homoserine lactones (AHLs), leading to the activation of target gene expression.

It is hypothesized that this compound may act as a competitive inhibitor, binding to the AHL-binding site of LuxR-type receptors, such as CviR in Chromobacterium violaceum, thereby preventing the binding of the native AHL and subsequent activation of QS-regulated genes. Molecular docking studies are crucial to further elucidate this proposed mechanism and predict the binding affinity and specific interactions between this compound and these receptor proteins.

cluster_bacteria Bacterial Cell AHL_synthase AHL Synthase (e.g., LuxI/CviI) AHL Acyl-Homoserine Lactone (AHL) AHL_synthase->AHL Synthesis LuxR LuxR-type Receptor (e.g., CviR) AHL->LuxR Binding & Activation AHL->AHL_out QS_genes Quorum Sensing Regulated Genes LuxR->QS_genes Transcriptional Regulation This compound This compound This compound->LuxR Competitive Inhibition Virulence Virulence Factors & Biofilm Formation QS_genes->Virulence Expression AHL_in->AHL

Caption: Proposed mechanism of this compound's quorum sensing inhibition.

Comparative Performance of this compound

To date, direct comparative studies of this compound against a wide range of synthetic and natural QS inhibitors are limited. However, we can infer its potential efficacy by comparing its observed effects with those of well-characterized inhibitors.

Compound ClassExample(s)Known Target(s)Observed EffectsReference(s)
Drimane Sesquiterpenoid This compound Hypothesized: LuxR-type receptors (e.g., CviR) Inhibition of violacein production in C. violaceumInhibition of biofilm formation in P. syringae [1][2][3]
FuranonesHalogenated furanonesLuxR-type receptors (e.g., LasR, RhlR)Inhibition of virulence factor production and biofilm formation in P. aeruginosa
BenzaldehydesVanillin, CinnamaldehydeLuxR-type receptors, PqsRInhibition of violacein, pyocyanin production, and biofilm formation
FlavonoidsQuercetin, NaringeninLuxR-type receptors (e.g., LasR)Inhibition of pyocyanin and elastase production in P. aeruginosa

Experimental Protocols

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common method for screening QS inhibitors. Violacein is a purple pigment produced by C. violaceum under the control of QS. Inhibition of violacein production indicates interference with the QS system.

Workflow:

start Start culture Overnight culture of C. violaceum start->culture dilute Dilute culture in fresh LB broth culture->dilute add_compounds Add this compound and control compounds dilute->add_compounds incubate Incubate at 30°C for 24-48 hours add_compounds->incubate centrifuge Centrifuge to pellet cells incubate->centrifuge extract Extract violacein from pellet with DMSO centrifuge->extract measure Measure absorbance at 585 nm extract->measure analyze Analyze data and calculate % inhibition measure->analyze end End analyze->end

Caption: Workflow for the violacein inhibition assay.

Methodology:

  • Bacterial Strain and Culture Conditions: Chromobacterium violaceum (e.g., ATCC 12472) is grown overnight in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Preparation: The overnight culture is diluted in fresh LB broth to a specific optical density (e.g., OD600 of 0.1).

  • Compound Addition: Aliquots of the diluted culture are added to a 96-well microtiter plate. This compound and control compounds (e.g., a known QS inhibitor as a positive control and a solvent control) are added to the wells at various concentrations.

  • Incubation: The plate is incubated at 30°C for 24-48 hours without shaking to allow for bacterial growth and violacein production.

  • Violacein Extraction and Quantification:

    • After incubation, the cultures are centrifuged to pellet the bacterial cells.

    • The supernatant is discarded, and the pellet is resuspended in dimethyl sulfoxide (DMSO) to extract the violacein.

    • The mixture is centrifuged again to remove cell debris.

    • The absorbance of the violacein-containing supernatant is measured at a wavelength of 585 nm using a microplate reader.

  • Data Analysis: The percentage of violacein inhibition is calculated relative to the solvent control. The half-maximal inhibitory concentration (IC50) can be determined from a dose-response curve.

Biofilm Formation Assay in Pseudomonas syringae

This assay quantifies the ability of bacteria to form biofilms on a solid surface, a process often regulated by QS.

Workflow:

start Start culture Overnight culture of P. syringae start->culture dilute Dilute culture in fresh medium culture->dilute add_to_plate Add diluted culture and compounds to microtiter plate dilute->add_to_plate incubate Incubate at 28°C for 24-48 hours add_to_plate->incubate wash Wash wells to remove planktonic cells incubate->wash stain Stain with Crystal Violet wash->stain wash_stain Wash to remove excess stain stain->wash_stain solubilize Solubilize bound stain with ethanol or acetic acid wash_stain->solubilize measure Measure absorbance at 570-595 nm solubilize->measure analyze Analyze data and calculate % inhibition measure->analyze end End analyze->end

References

A Comparative Analysis of Drimendiol and Other Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of Drimendiol, a naturally occurring drimane sesquiterpenoid, and other prominent natural antifungal compounds. The following sections detail their efficacy through quantitative data, outline the experimental protocols for antifungal susceptibility testing, and visualize key signaling pathways and workflows to support further research and development in the field of mycology.

Introduction to this compound and Comparative Compounds

This compound is a sesquiterpenoid alcohol belonging to the drimane class of natural products. While research into its antifungal properties is ongoing, it has demonstrated activity against pathogenic yeasts.[1] For a comprehensive comparison, this guide evaluates this compound alongside its more extensively studied relative, Drimenol, and other well-known natural antifungal agents: Thymol, Eugenol, Allicin, and Terpinen-4-ol. These compounds, derived from various plant sources, are recognized for their broad-spectrum antifungal activities and serve as important benchmarks in the study of natural antifungals.

Comparative Antifungal Efficacy

The antifungal activity of these natural compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and the comparative compounds against a range of pathogenic fungi, compiled from various studies. It is important to note that variations in experimental conditions (e.g., specific strain, inoculum size, and exact methodology) between studies can influence MIC values.

CompoundFungal SpeciesMIC (µg/mL)Reference(s)
This compound Candida albicans50[1]
Candida krusei12[1]
Candida parapsilosis25[1]
Drimenol Candida albicans30 - 32[2][3]
Candida auris50[3]
Candida glabrata30[3]
Candida krusei30[3]
Candida parapsilosis32[3]
Cryptococcus neoformans8[3]
Aspergillus fumigatus8[3]
Saksenaea vasiformis4[3]
Blastomyces dermatitidis4[3]
Thymol Candida albicans39[4]
Candida krusei39[4]
Candida tropicalis78[4]
Botrytis cinerea65[5]
Eugenol Candida albicans375 - 750[6]
Candida dubliniensis375 - 750[6]
Candida tropicalis375 - 750[6]
Candida krusei200 - 400[7]
Allicin Candida albicans8 - 16[8]
Aspergillus spp.1.57 - 6.25[9]
Cryptococcus spp.1.57 - 6.25[9]
Trichophyton spp.1.57 - 6.25[9]
Terpinen-4-ol Candida albicans150 - 600[10]
Candida glabrata150 - 600[10]
Candida tropicalis150 - 600[10]
Aspergillus niger320 - 376[11]
Aspergillus flavus320 - 376[11]
Aspergillus fumigatus320 - 376[11]

Mechanisms of Antifungal Action

The efficacy of these natural compounds stems from their ability to interfere with essential fungal processes.

  • This compound : In silico studies suggest that this compound may act by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

  • Drimenol : This compound exhibits a broader, more elucidated mechanism. It is believed to function as a fungicidal agent by disrupting cellular processes related to protein trafficking between the Golgi apparatus and the endoplasmic reticulum, as well as protein secretion.[6] This action is potentially mediated through the Crk1 kinase signaling pathway.[2][12]

  • Thymol : Thymol demonstrates a multi-faceted antifungal mechanism. It has been shown to regulate multiple signaling pathways, including the calcineurin, unfolded protein response (UPR), and the High Osmolarity Glycerol (HOG) MAPK pathways.[2][13] Furthermore, it reduces the endogenous ergosterol content by decreasing the expression of genes involved in ergosterol biosynthesis.[2][13]

  • Eugenol : The primary mode of action for eugenol involves the disruption of the fungal cell membrane. It is thought to bind to ergosterol, leading to increased membrane permeability and leakage of intracellular components.[14] Additionally, eugenol has been reported to inhibit the H+ ATPase system, resulting in intracellular acidification and cell death.[5]

  • Allicin : Allicin exerts its antifungal effect through several mechanisms. It can cause damage to the fungal cell membrane and cell wall, leading to osmotic instability.[12] It is also known to induce the accumulation of reactive oxygen species (ROS), causing oxidative stress.[12] Furthermore, transcriptome analysis suggests that allicin treatment disrupts the biosynthesis of the cell membrane and cell wall, glucose catabolism, and affects signaling pathways such as the MAPK signaling pathway.[12]

  • Terpinen-4-ol : As the major active component of tea tree oil, terpinen-4-ol's primary antifungal mechanism is the disruption of fungal cell membrane integrity.[3] This leads to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antifungal susceptibility testing.

CLSI M27: Broth Microdilution Method for Yeasts

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

  • Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on agar are suspended in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included. The plates are incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

CLSI M44: Disk Diffusion Method for Yeasts

This method provides a qualitative assessment of antifungal susceptibility by measuring the zone of growth inhibition around a disk impregnated with the antifungal agent.

  • Inoculum Preparation: A yeast suspension is prepared and adjusted to a 0.5 McFarland standard as described for the M27 method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing it against the inside of the tube. The surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue is evenly inoculated by swabbing in three directions.

  • Application of Antifungal Disks: Paper disks impregnated with a standardized concentration of the antifungal agent are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 35°C for 20-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the yeast to the antifungal agent.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Antifungal Stock Solution B Serial Dilutions in 96-Well Plate A->B E Inoculate Wells with Yeast Suspension B->E C Prepare Yeast Inoculum (0.5 McFarland) D Dilute Inoculum to Working Concentration C->D D->E F Incubate Plate (35°C, 24-48h) E->F G Visually Read Turbidity F->G H Determine MIC (Lowest concentration with ≥50% growth inhibition) G->H Cell_Wall_Integrity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cell Wall Stress Sensors Wsc1 / Mid2 (Sensors) Stress->Sensors activates Rho1 Rho1-GTP (Active) Sensors->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 phosphorylates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 phosphorylates Mpk1 Mpk1/Slt2 (MAPK) Mkk1_2->Mpk1 phosphorylates TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) Mpk1->TF activates Genes Cell Wall Gene Expression TF->Genes induces Response Cell Wall Repair & Reinforcement Genes->Response

References

Safety Operating Guide

Personal protective equipment for handling Drimendiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Drimendiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Due to a lack of a specific Safety Data Sheet (SDS) for this compound, some data is inferred from its closely related parent compound, Drimenol, and general chemical safety principles.

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂[1][2]
Molecular Weight 238.4 g/mol [1]
Appearance Solid[3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[4] Insoluble in water.[5][6]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Given that this compound is a derivative of Drimenol, which is known to be a skin and eye irritant, stringent protective measures are necessary.

Hazard Assessment
Engineering Controls

Whenever possible, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Selection

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection : Chemical safety goggles are required at all times.[7][8] A face shield should also be worn if there is a risk of splashing.[7]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[9] Gloves should be inspected for any signs of degradation or puncture before use.

    • Laboratory Coat : A flame-resistant lab coat should be worn to protect against splashes and spills.

    • Closed-toe Shoes : Footwear that fully covers the feet is required.

  • Respiratory Protection : If handling this compound outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator is necessary.[7]

Donning and Doffing PPE

Proper procedures for putting on and removing PPE must be followed to avoid contamination. Contaminated gloves should be removed without touching the outside surface with bare hands.

Disposal of Contaminated PPE

All disposable PPE, including gloves and any contaminated lab materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Use cluster_disposal Post-Handling start Start: Handling this compound assess 1. Conduct Hazard Assessment start->assess fume_hood 2. Use Chemical Fume Hood assess->fume_hood select_ppe 3. Select Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat fume_hood->select_ppe respirator_check Aerosolization Risk? select_ppe->respirator_check wear_respirator Wear NIOSH-Approved Respirator respirator_check->wear_respirator Yes handle_compound 4. Handle this compound respirator_check->handle_compound No wear_respirator->handle_compound dispose_ppe 5. Dispose of Contaminated PPE as Hazardous Waste handle_compound->dispose_ppe end End dispose_ppe->end

Caption: Workflow for PPE selection and use when handling this compound.

Emergency Procedures for Accidental Exposure

Immediate and appropriate action is crucial in the event of accidental exposure to this compound.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Emergency_Procedure cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs skin Skin Contact: - Flush with water for 15 min - Remove contaminated clothing exposure->skin eye Eye Contact: - Flush with water for 15 min - Remove contact lenses exposure->eye inhalation Inhalation: - Move to fresh air - Provide respiratory support if needed exposure->inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Step-by-step emergency procedure for accidental exposure to this compound.

Disposal Plan

All waste containing this compound, including contaminated PPE, glassware, and unused product, must be treated as hazardous waste.

  • Waste Collection : Collect all this compound waste in clearly labeled, sealed containers.

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage : Store the waste in a designated, secure area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.